3-Bromo-4-chloro-5-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHSOVDUIKSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500888 | |
| Record name | 3-Bromo-4-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71001-60-0 | |
| Record name | 3-Bromo-4-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-chloro-5-methoxypyridine CAS number
3-Bromo-4-chloro-5-methoxypyridine (CAS 71001-60-0): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, polyfunctionalized heterocycles are the cornerstone of fragment-based drug discovery and late-stage functionalization. 3-Bromo-4-chloro-5-methoxypyridine (CAS: 71001-60-0) represents a privileged, densely substituted pyridine scaffold [1]. By strategically positioning three distinct functional handles—a reactive bromo group, an electrophilic chloro group, and an electron-donating methoxy ether—this molecule offers researchers a highly programmable vector for orthogonal cross-coupling and nucleophilic substitution reactions.
Physicochemical Profiling
Understanding the physical parameters of CAS 71001-60-0 is critical for reaction design, particularly concerning solubility profiles and thermal stability during high-temperature catalysis [2].
Table 1: Physicochemical Properties of CAS 71001-60-0
| Property | Value |
| CAS Number | 71001-60-0 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Melting Point | 97 – 98 °C |
| Boiling Point | ~259.0 °C (Predicted) |
| Density | ~1.65 g/cm³ (Predicted) |
| Appearance | Pale yellow to white powder/solid |
Electronic Topography and Reaction Causality
The synthetic utility of 3-bromo-4-chloro-5-methoxypyridine is dictated by the electronic dichotomy of its halogen substituents. A deep understanding of these electronics is required to control regioselectivity [3].
-
The C3-Bromo Vector (Pd-Catalysis): The C–Br bond possesses a lower Bond Dissociation Energy (BDE, ~68 kcal/mol) compared to the C–Cl bond (~80 kcal/mol). In the presence of Palladium(0) catalysts, oxidative addition occurs preferentially at the weaker C3–Br bond. This allows for chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.
-
The C4-Chloro Vector (SNAr): The C4 position is situated para to the electron-withdrawing pyridine nitrogen. The nitrogen atom heavily depletes electron density at C4 via resonance, making the C–Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates.
-
The C5-Methoxy Vector (Steric & Electronic Modulation): The methoxy group exerts a +M (resonance donating) effect, which slightly tempers the overall electrophilicity of the ring. More importantly, it provides steric shielding to the C4 position and serves as a critical hydrogen-bond acceptor in pharmacophore modeling.
Regioselective Functionalization Strategy
Because of the dichotomy in reactivity, this scaffold allows for sequential, orthogonal functionalizations without the need for protecting groups.
Figure 1: Regioselective functionalization workflow of 3-Bromo-4-chloro-5-methoxypyridine.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling at C3
To leverage the orthogonal reactivity of this scaffold, one must carefully select reagents that activate the C–Br bond without triggering premature SNAr at the C4–Cl bond. This protocol describes a self-validating system for the regioselective arylation of the C3 position [4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 3-bromo-4-chloro-5-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: A slight excess of boronic acid compensates for competitive protodeboronation. Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination, minimizing side reactions, while mononuclear Pd species inherently favor C–Br over C–Cl oxidative addition.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (2.0 equiv) to achieve a 0.2 M concentration.
-
Causality: Degassing is mandatory to prevent the oxidation of the active Pd(0) species. Na₂CO₃ is chosen specifically for its mild basicity; utilizing stronger bases (e.g., KOtBu or NaOH) would inadvertently trigger competitive SNAr at the highly activated C4–Cl position.
-
-
Execution: Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring.
-
In-Process Control (Self-Validation): Monitor the reaction progression via LC-MS. The system validates itself when the starting material mass (m/z ~222/224) is fully consumed, replaced by a single major product peak. Crucially, the product mass spectrum must display a 3:1 isotopic cluster pattern. This distinct isotopic signature mathematically proves the retention of the single chlorine atom, validating that strict chemoselectivity at C3 was successfully achieved.
-
Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and partition with brine. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-aryl-4-chloro-5-methoxypyridine intermediate.
Applications in Drug Development
Once the C3 position is arylated, the intact C4–Cl bond can be subsequently functionalized via SNAr with various cyclic aliphatic amines (e.g., piperazines, pyrrolidines) to generate diverse libraries of kinase inhibitors or GPCR antagonists. The orthogonal nature of 3-bromo-4-chloro-5-methoxypyridine makes it an invaluable asset for rapid Structure-Activity Relationship (SAR) elucidation, allowing medicinal chemists to systematically probe hydrophobic pockets and solvent-exposed regions of a target protein.
Safety, Handling, and Storage
-
Hazard Profile: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: All manipulations involving the neat powder must be conducted within a certified chemical fume hood using standard PPE (nitrile gloves, safety glasses, lab coat). Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container at room temperature (RT). Protect from prolonged exposure to light and ambient moisture to prevent gradual degradation of the methoxy group or hydrolysis of the activated C–Cl bond.
References
-
National Center for Biotechnology Information (PMC). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from: [Link][1]
-
American Chemical Society (Chemical Reviews). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Retrieved from:[Link][2]
Sources
A Comprehensive Technical Guide to the Physical and Chemical Properties of 3-Bromo-4-chloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the known and predicted physical and chemical properties of 3-Bromo-4-chloro-5-methoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by consolidating available data, outlining experimental methodologies for its characterization, and providing essential safety and handling information.
Chemical Identity and Molecular Structure
3-Bromo-4-chloro-5-methoxypyridine is a polysubstituted aromatic heterocycle. The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers for 3-Bromo-4-chloro-5-methoxypyridine
| Identifier | Value | Source |
| Chemical Name | 3-Bromo-4-chloro-5-methoxypyridine | - |
| CAS Number | 71001-60-0 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| InChI | 1S/C6H5BrClNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |
| InChIKey | NCPHSOVDUIKSFP-UHFFFAOYSA-N | |
| SMILES | ClC=1C(Br)=CN=CC1OC | [1] |
Physicochemical Properties: Experimental and Predicted Data
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 3-Bromo-4-chloro-5-methoxypyridine is limited in the public domain, we can infer and predict certain properties based on data from analogous compounds and computational models.
Table 2: Summary of Physical Properties for 3-Bromo-4-chloro-5-methoxypyridine
| Property | Value | Data Type | Notes and Comparative Insights |
| Physical Form | Solid | Experimental | Similar halogenated pyridines are typically crystalline solids at room temperature.[2] |
| Melting Point | Not available | - | For comparison, the melting point of the related compound 3-Bromo-5-methoxypyridine is reported as 31-35 °C.[3][4] The additional chloro substituent in the target molecule likely influences the crystal lattice and thus the melting point. |
| Boiling Point | Not available | - | For the related 3-Bromo-4-methoxypyridine, a boiling point of 214.5 ± 20.0 °C at 760 mmHg has been reported.[5] |
| Solubility | Slightly soluble in water (predicted) | Predicted | Halogenated organic compounds generally exhibit low water solubility. Solubility in common organic solvents like methanol, ethanol, and dichloromethane is expected to be higher. The related 3-Bromo-4-methoxypyridine is slightly soluble in water (9.8 g/L).[5][6] |
| LogP | 2.5061 | Predicted | This predicted value suggests a moderate level of lipophilicity, a key parameter in drug design for cell membrane permeability.[1] |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for 3-Bromo-4-chloro-5-methoxypyridine, this section provides a predictive analysis based on established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the positions of the electronegative halogen and methoxy substituents.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:
-
C-H stretching from the aromatic ring and the methoxy group.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
C-O stretching of the methoxy group.
-
C-Br and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). The predicted monoisotopic mass is 220.9243 Da.[7] The predicted [M+H]⁺ ion would be observed at m/z 221.93158.[7]
Synthesis and Chemical Reactivity
A plausible synthetic route would involve the halogenation and methoxylation of a suitable pyridine precursor. The reactivity of 3-Bromo-4-chloro-5-methoxypyridine is dictated by the electronic nature of the pyridine ring and the influence of its substituents. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further molecular complexity.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 3-Bromo-4-chloro-5-methoxypyridine. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes.[8] Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly sealed.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Seek medical attention.
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of 3-Bromo-4-chloro-5-methoxypyridine experimentally, the following standard protocols can be employed.
Melting Point Determination
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Caption: Workflow for Qualitative Solubility Assessment.
Conclusion
3-Bromo-4-chloro-5-methoxypyridine represents a chemical entity with significant potential for applications in various fields of chemical research. While a complete experimental dataset for its physical properties is not yet available, this guide provides a solid foundation based on predicted data and information from analogous structures. The outlined experimental protocols offer a clear path for researchers to further characterize this compound. As with all chemicals, adherence to strict safety protocols is paramount.
References
-
PubChemLite. 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). [Link]
-
Chemsrc. 3-Bromo-5-methoxypyridine. [Link]
-
Chemsrc. 3-Bromo-4-methoxypyridine. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-5-chloro-4-methoxypyridine | 1214362-58-9 [sigmaaldrich.com]
- 3. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]
- 4. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 5. 3-Bromo-4-methoxypyridine | CAS#:82257-09-8 | Chemsrc [chemsrc.com]
- 6. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [chemicalbook.com]
- 7. PubChemLite - 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Characterization of 3-Bromo-4-chloro-5-methoxypyridine: A Predictive and Methodological Guide
Introduction
3-Bromo-4-chloro-5-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its halogenated and methoxy-functionalized heterocyclic core. The precise structural elucidation of this compound is paramount for its application in drug development and other advanced scientific research. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-4-chloro-5-methoxypyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols are provided for researchers to acquire and validate this data.
Molecular Structure
The structural formula of 3-Bromo-4-chloro-5-methoxypyridine is presented below, with atoms numbered for unambiguous assignment in the subsequent spectroscopic predictions.
Caption: Molecular structure and atom numbering scheme.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electronegative substituents, such as halogens and oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The pyridine ring itself induces a significant downfield shift for its protons compared to benzene due to the electronegativity of the nitrogen atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to exhibit three distinct signals: two for the aromatic protons on the pyridine ring and one for the methoxy group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | 8.1 - 8.3 | Singlet (s) | N/A | This proton is ortho to the ring nitrogen and is expected to be the most downfield aromatic proton. It has no adjacent protons to couple with. |
| H-6 | 7.9 - 8.1 | Singlet (s) | N/A | Also ortho to the ring nitrogen, its chemical shift will be slightly different from H-2 due to the different substituents at the 3- and 5-positions. It also lacks an adjacent proton for coupling. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | The methoxy group protons are not coupled to any other protons, resulting in a singlet. Its chemical shift is characteristic of an aromatic methoxy group. |
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Bromo-4-chloro-5-methoxypyridine.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can affect chemical shifts.[1][2][3]
-
Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's probe (typically 4-5 cm).
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a Fourier transform on the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms and functional groups. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of 3-Bromo-4-chloro-5-methoxypyridine is predicted to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are estimated based on the additive effects of the substituents on the pyridine ring.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 148 - 152 | This carbon is adjacent to the electronegative nitrogen atom, resulting in a downfield shift. |
| C-3 | 110 - 115 | This carbon is directly attached to the bromine atom (ipso-carbon), which typically causes a shielding effect compared to an unsubstituted carbon, but the overall shift is influenced by other substituents. |
| C-4 | 145 - 150 | This carbon is attached to the electronegative chlorine atom and is para to the nitrogen, leading to a significant downfield shift. |
| C-5 | 150 - 155 | This carbon is attached to the electronegative oxygen atom of the methoxy group, causing a strong deshielding effect and a downfield shift. |
| C-6 | 140 - 145 | This carbon is adjacent to the nitrogen atom, resulting in a downfield shift. |
| -OCH₃ | 55 - 60 | The chemical shift for the methoxy carbon is typical for an aromatic ether. |
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in approximately 0.7 mL of deuterated solvent.
-
-
Instrumentation and Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer equipped with a broadband probe.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Key parameters include a spectral width of ~200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Processing steps are similar to ¹H NMR (Fourier transform, phasing, baseline correction).
-
The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the molecule's structure. The presence of isotopes, such as bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.
Predicted Mass Spectrum Data
The mass spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to show a prominent molecular ion peak cluster and several characteristic fragment ions.
| m/z Value | Predicted Relative Intensity | Assignment | Rationale for Prediction |
| 221/223/225 | ~3:4:1 | [M]⁺ (Molecular ion) | The characteristic isotopic pattern is due to the presence of one bromine and one chlorine atom. |
| 206/208/210 | Variable | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 193/195/197 | Variable | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 142/144 | Variable | [M - Br]⁺ | Loss of a bromine radical. |
| 178/180 | Variable | [M - Cl]⁺ | Loss of a chlorine radical. |
Experimental Protocol for Mass Spectrometry
Caption: Workflow for acquiring a mass spectrum.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile. For direct insertion probe analysis, a solid sample can be used.
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization).
-
Introduce the sample into the ion source.
-
Ionize the sample, typically with an electron energy of 70 eV for EI.
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Infrared (IR) Spectroscopy
Theoretical Principles
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment. Thus, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule.
Predicted IR Absorption Data
The IR spectrum of 3-Bromo-4-chloro-5-methoxypyridine is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, C-O, and C-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring. |
| 2980 - 2850 | Medium-Weak | -CH₃ stretch | Characteristic for the C-H bonds of the methoxy group. |
| 1600 - 1550 | Strong | C=N and C=C ring stretching | Typical for the pyridine ring vibrations. |
| 1480 - 1440 | Strong | C=C ring stretching | Further characteristic vibrations of the pyridine ring. |
| 1280 - 1220 | Strong | Asymmetric C-O-C stretch | Characteristic of an aryl-alkyl ether. |
| 1050 - 1000 | Strong | Symmetric C-O-C stretch | Also characteristic of the ether linkage. |
| 800 - 750 | Strong | C-Cl stretch | Typical for an aryl chloride. |
| 700 - 600 | Medium-Strong | C-Br stretch | Typical for an aryl bromide. |
Experimental Protocol for IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure is applied using a press to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
Conclusion
This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopic data for 3-Bromo-4-chloro-5-methoxypyridine. The predicted spectra are based on fundamental spectroscopic principles and data from analogous structures. The inclusion of standardized experimental protocols offers a practical framework for researchers to acquire and validate this data, facilitating the unambiguous structural confirmation of this important heterocyclic compound. The combination of these spectroscopic techniques provides a powerful and complementary approach to the comprehensive characterization of 3-Bromo-4-chloro-5-methoxypyridine, which is essential for its application in scientific research and development.
References
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Orthogonal Reactivity and Synthetic Utility of 3-Bromo-4-chloro-5-methoxypyridine: A Technical Guide
Executive Summary & Scaffold Significance
In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize a single scaffold at multiple positions—without relying on protecting groups—is a highly sought-after paradigm. 3-Bromo-4-chloro-5-methoxypyridine (CAS: 71001-60-0) represents a premier example of a programmable heterocyclic building block. By leveraging the distinct electronic and steric environments of its three substituents, researchers can execute highly predictable, orthogonal functionalizations. This whitepaper details the mechanistic causality, quantitative performance, and self-validating protocols required to master the reactivity profile of this versatile pyridine derivative.
Electronic Profiling and Causality of Regioselectivity
The chemoselectivity of 3-bromo-4-chloro-5-methoxypyridine is not accidental; it is strictly dictated by the push-pull electronic dynamics of the pyridine ring and the inherent physical chemistry of its carbon-halogen bonds.
-
The C4-Chlorine (The SNAr Domain): The chlorine atom at the 4-position is situated para to the pyridine nitrogen. The nitrogen exerts a profound electron-withdrawing effect via resonance. When a nucleophile attacks C4, the resulting negative charge is stabilized by delocalization directly onto the electronegative nitrogen atom. This thermodynamic stabilization makes the C4-Cl bond exceptionally labile to Nucleophilic Aromatic Substitution (SNAr) .
-
The C3-Bromine (The Cross-Coupling Domain): The bromine at the 3-position is meta to the pyridine nitrogen, meaning it lacks the resonance activation required for facile SNAr. However, in palladium-catalyzed cross-coupling reactions, reactivity is governed by Bond Dissociation Energy (BDE). The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol). Consequently, a Pd(0) catalyst will undergo oxidative addition at the C3-Br bond at a much faster rate than at the C4-Cl bond, enabling chemoselective coupling .
-
The C5-Methoxy Group: This moiety acts as an electron-donating group via resonance (+M) and an electron-withdrawing group via induction (-I). It subtly modulates the electronics of the ring, slightly dampening SNAr reactivity compared to an unsubstituted 4-chloropyridine, while providing a steric shield that can influence the trajectory of incoming bulky palladium-ligand complexes.
Quantitative Data Presentation
The following table summarizes the expected reactivity profiles and boundary conditions for the primary synthetic transformations of this scaffold.
| Reaction Type | Primary Reaction Site | Reagents / Catalyst System | Mechanistic Driving Force | Typical Yield Range |
| SNAr (Amination) | C4-Cl | Amines, DIPEA, Polar aprotic solvent (DMF/NMP), Heat | Resonance stabilization of the Meisenheimer complex by the para-nitrogen. | 75% - 95% |
| SNAr (Thiolation) | C4-Cl | NaSMe or Thiols + Base, THF/DMF, 0 °C to RT | High nucleophilicity of thiolate anions targeting the electron-deficient C4. | 80% - 98% |
| Suzuki-Miyaura | C3-Br | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Lower BDE of C-Br (~276 kJ/mol) vs. C-Cl (~339 kJ/mol) favors Pd(0) insertion. | 65% - 85% |
| Halogen-Metal Exchange | C3-Br | n-BuLi or iPrMgCl, THF, -78 °C | Higher polarizability of bromine; kinetically favored over C-Cl exchange. | 60% - 80% |
Mechanistic Visualizations
The divergent reactivity of this scaffold allows for two distinct, orthogonal synthetic pathways depending on the chosen reagents.
Divergent chemoselective pathways for 3-Bromo-4-chloro-5-methoxypyridine functionalization.
The SNAr pathway is highly specific to the C4 position due to the formation of a stabilized intermediate, as illustrated below.
Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic choices and orthogonal in-process controls that physically prove the success of the intended chemoselective transformation.
Protocol A: Chemoselective SNAr at C4 (Amination)
Objective: Displace the C4-chlorine with a secondary amine (e.g., morpholine) while leaving the C3-bromine intact.
-
Reaction Setup: In a sealed tube, dissolve 3-bromo-4-chloro-5-methoxypyridine (1.0 equiv) in anhydrous NMP (0.5 M). Add morpholine (2.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Causality Check: DIPEA is used as a non-nucleophilic proton scavenger to prevent the amine nucleophile from being consumed by the generated HCl.
-
-
Execution: Heat the mixture to 90 °C for 12 hours.
-
In-Process Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct M, M+2, M+4 isotopic pattern characteristic of one Br and one Cl atom. The successful product will exhibit a mass shift corresponding to the addition of morpholine minus chlorine, and critically, the isotopic pattern will shift to a simple 1:1 (M, M+2) ratio, proving the bromine is still intact.
-
Self-Purifying Workup (Acid-Base Swing):
-
Dilute the cooled mixture with EtOAc and extract with 1M aqueous HCl.
-
Validation Logic: The unreacted starting material is a weak base and remains in the EtOAc. The new 4-amino product is significantly more basic and partitions into the acidic aqueous layer as a hydrochloride salt.
-
Separate the aqueous layer, basify to pH 10 using 2M NaOH, and extract with dichloromethane (DCM). Dry the DCM layer over Na₂SO₄ and concentrate to yield the pure 3-bromo-5-methoxy-4-morpholinopyridine.
-
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3
Objective: Perform a palladium-catalyzed cross-coupling at the C3-bromine while preserving the highly reactive C4-chlorine.
-
Reaction Setup: In a Schlenk flask under argon, combine 3-bromo-4-chloro-5-methoxypyridine (1.0 equiv), an arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent and Base Selection: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 ratio).
-
Causality Check: Potassium carbonate (K₂CO₃) is strictly chosen over hydroxide or alkoxide bases. Alkoxides would act as nucleophiles and trigger a competing SNAr reaction at the C4-Cl position. K₂CO₃ is non-nucleophilic and solely activates the boronic acid to form the reactive boronate complex .
-
-
Execution: Heat to 80 °C for 8 hours.
-
In-Process Validation (TLC & LC-MS): The product will be highly UV-active at 254 nm due to the extended biaryl conjugation. LC-MS will confirm the mass of the cross-coupled product while retaining a 3:1 (M, M+2) isotopic pattern, physically validating that the C4-chlorine was not inadvertently displaced.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, wash the organic layer with brine, dry, and purify via silica gel chromatography.
References
-
Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology. Available at:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]
Strategic Deployment of 3-Bromo-4-chloro-5-methoxypyridine Analogs in Drug Discovery: A Technical Whitepaper
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing a molecule's metabolic stability with its target binding affinity. In this context, the 3-bromo-4-chloro-5-methoxypyridine scaffold emerges as a masterclass in structural efficiency.
The strategic incorporation of halogens—specifically bromine and chlorine—onto a heterocyclic core is a proven paradigm in pharmacology, significantly influencing lipophilicity, membrane permeability, and receptor interactions[1]. When combined with a methoxy group, this tri-functionalized pyridine ring offers a highly tunable pharmacophore. The methoxy moiety acts as a critical hydrogen bond acceptor while simultaneously modulating the electronic density of the pyridine ring, a feature that directly correlates with enhanced antiproliferative activity in various cancer cell lines[2].
This whitepaper dissects the synthetic utility, orthogonal reactivity, and broad-spectrum biological applications of 3-bromo-4-chloro-5-methoxypyridine and its structurally related analogs.
Orthogonal Reactivity: The Logic of Synthetic Sequencing
The true value of 3-bromo-4-chloro-5-methoxypyridine lies in its capacity for orthogonal functionalization . In medicinal chemistry, the ability to sequentially decorate a core scaffold without relying on cumbersome protecting-group chemistry is paramount for rapid Structure-Activity Relationship (SAR) exploration.
-
The C3-Bromo Position: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Consequently, it undergoes facile oxidative addition with Palladium(0) catalysts. This makes the C3 position the primary vector for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3].
-
The C4-Chloro Position: Once the C3 position is functionalized, the C4-chloro group remains intact. Because it is situated on an electron-deficient pyridine ring (further modulated by the inductive effects of the adjacent substituents), the C-Cl bond is perfectly primed for Nucleophilic Aromatic Substitution (SNAr) with amines, anilines, or alkoxides.
Figure 1: Orthogonal functionalization workflow of the halogenated methoxypyridine scaffold.
Self-Validating Experimental Protocol: Regioselective C3-Arylation
To ensure reproducibility and high fidelity in your SAR campaigns, the following protocol details the regioselective Suzuki-Miyaura coupling at the C3 position. As an application scientist, I emphasize not just the how, but the causality behind each parameter.
Objective: Selective C3-arylation while preserving the C4-chloro handle.
Reagents:
-
3-Bromo-4-chloro-5-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq)
-
Base: K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Sparge the Dioxane/ H2O mixture with Argon for 15 minutes prior to reagent addition.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled product.
-
-
Reagent Assembly: To a Schlenk flask, add the pyridine core, arylboronic acid, and K2CO3 . Add the degassed solvent, followed lastly by the Pd catalyst.
-
Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of unactivated reagents, preventing premature catalyst aggregation (black palladium formation).
-
-
Thermal Activation: Heat the reaction mixture to 80°C under an Argon atmosphere for 4–6 hours.
-
Causality: While oxidative addition into the C-Br bond is facile at lower temperatures, the transmetalation step involving the sterically hindered pyridine ring requires thermal energy. Maintaining 80°C ensures complete conversion without providing enough energy to trigger competitive insertion into the stronger C-Cl bond.
-
-
Biphasic Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.
-
Causality: The biphasic quench serves a dual purpose: the aqueous layer dissolves the inorganic salts and unreacted boronic acid, while the EtOAc selectively partitions the lipophilic product, effectively halting the reaction and simplifying downstream chromatography.
-
Biological Activity & Target Applications
The structural versatility of halogenated methoxypyridines has led to their successful integration into several distinct therapeutic areas.
Oncology: Tyrosine Kinase Inhibition
Analogs of halogenated methoxypyridines and pyrimidines are highly potent inhibitors of receptor tyrosine kinases, particularly the Bcr-Abl fusion protein implicated in Chronic Myeloid Leukemia (CML). By substituting the halogenated core with specific anilines via SNAr, researchers have developed analogs that act as ATP-competitive inhibitors. In vitro biological evaluations have demonstrated that these derivatives exhibit potent cytotoxicity against K562 cell lines ( IC50<1μM ), positioning them as viable alternatives to established therapies like Dasatinib[4].
Figure 2: Bcr-Abl signaling pathway targeted by methoxypyridine-derived kinase inhibitors.
Infectious Diseases: Antimycobacterial Agents
In the pursuit of novel treatments for multidrug-resistant tuberculosis, researchers have explored pyridine-derived analogs of the FDA-approved drug bedaquiline. Replacing traditional quinoline rings with 2-methoxypyridine derivatives containing C5-aryl modifications has yielded compounds with exceptional potency. The inclusion of the methoxypyridine moiety optimally balances the molecule's calculated partition coefficient (clogP), resulting in analogs with an MIC90 as low as 0.80μM against Mycobacterium tuberculosis[5].
Neurodegeneration: Gamma-Secretase Modulators
For Alzheimer's Disease, modulating γ -secretase to reduce amyloid-beta 42 (A β 42) production is a major therapeutic goal. Early modulators suffered from poor aqueous solubility due to highly lipophilic fluorophenyl groups. By utilizing methoxypyridine B-ring analogs, researchers successfully replaced the fluorophenyl moiety. This bioisosteric replacement maintained the desired A β 42 modulation activity while significantly improving the physicochemical properties and in vivo pharmacokinetic profile of the scaffold[6].
Quantitative Data Summary
The table below synthesizes the comparative biological performance of various methoxypyridine and related halogenated analogs across different therapeutic indications.
| Scaffold / Analog Type | Primary Biological Target | Key Structural Modification | Observed Biological Effect | Reference |
| 5-Bromo-pyrimidine derivatives | Bcr/Abl Tyrosine Kinase | C5-Bromo, C2-Amination | High cytotoxicity; IC50<1μM (K562 cells) | [4] |
| 2-Methoxypyridine analogs | ATP Synthase (M. tb) | C5-Aryl substitution | Maintained potency; MIC90=0.80μM | [5] |
| Methoxypyridine B-ring | γ -Secretase | Replacement of fluorophenyl | Maintained A β 42 modulation, improved solubility | [6] |
| Halogenated Pyridine core | Various Cancer Cell Lines | Position of -OMe and halogens | Decreased IC50 (enhanced antiproliferative activity) | [2] |
Conclusion
The 3-bromo-4-chloro-5-methoxypyridine scaffold is far more than a simple chemical building block; it is a highly engineered vector for drug discovery. Its orthogonal reactivity profile allows for rapid, regioselective functionalization, drastically reducing synthetic bottlenecks. Furthermore, the inherent physicochemical properties imparted by the halogen and methoxy substituents ensure that the resulting derivatives possess the lipophilicity, metabolic stability, and target affinity required to advance from hit-to-lead and beyond.
References
-
MDPI (2024). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Retrieved from: [Link]
-
PubMed Central (PMC). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from:[Link]
-
PubMed. Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from:[Link]
-
PubMed Central (PMC). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Retrieved from:[Link]
-
PubMed Central (PMC). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from:[Link]
Sources
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- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Desymmetrization of 3,5-Dibromopyridine: Initial Synthesis Pathways and Protocols for Medicinal Chemistry
Executive Summary
In the realm of medicinal chemistry and drug discovery, the pyridine core is a ubiquitous scaffold. Among its halogenated derivatives, 3,5-dibromopyridine stands out as a highly versatile, bifunctional building block. Its symmetrical nature presents both an opportunity and a synthetic challenge: the chemoselective desymmetrization via mono-functionalization.
As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the core initial synthesis pathways from 3,5-dibromopyridine. Rather than merely listing reagents, this guide dissects the mechanistic causality behind experimental choices, ensuring that your synthetic workflows are robust, scalable, and self-validating.
Mechanistic Rationale: The Desymmetrization Challenge
3,5-dibromopyridine possesses two chemically identical electrophilic sites. The primary objective in initial synthesis pathways is to functionalize one site while preserving the second bromo group as a synthetic handle for subsequent diversification (e.g., building kinase inhibitors or CNS-active agents).
The success of this desymmetrization relies on electronic modulation . When the first bromo group undergoes substitution (via cross-coupling or amination), the newly introduced functional group alters the electron density of the pyridine ring[1]. For instance, installing an electron-donating aryl or amino group enriches the electron-deficient pyridine core. This electronic enrichment significantly raises the activation energy barrier for the second oxidative addition step, naturally impeding bis-functionalization. However, relying solely on electronic deactivation is insufficient; precise stoichiometric control and temperature regulation are mandatory to prevent the formation of symmetrical byproducts.
Fig 1. Divergent initial synthesis pathways from 3,5-dibromopyridine.
Pathway A: Chemoselective Mono-Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the premier method for C-C bond formation[2]. To achieve mono-arylation, the protocol must strictly limit the availability of the transmetalating agent (the boronic acid).
Causality & Experimental Design
The catalytic cycle begins with the oxidative addition of Pd(0) into one of the C-Br bonds. To prevent the resulting mono-arylated product from re-entering the catalytic cycle, we employ a sub-stoichiometric amount of boronic acid (0.95 equivalents). The use of a mild base (such as K₂CO₃ or Na₂CO₃) in a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures controlled transmetalation rates, minimizing localized concentration spikes that could lead to bis-arylation[3].
Fig 2. Catalytic cycle of mono-Suzuki coupling highlighting electronic deactivation.
Step-by-Step Protocol: Synthesis of 3-Aryl-5-bromopyridine
-
Preparation: Charge a flame-dried Schlenk flask with 3,5-dibromopyridine (1.0 eq), the desired arylboronic acid (0.95 eq), and Pd(PPh₃)₄ (0.05 eq)[1].
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 eq)[3].
-
Reaction: Purge the system with argon for 10 minutes. Heat the mixture to 80–85 °C and stir vigorously for 12 hours. Self-validation step: Monitor via LC-MS; the peak for the mono-coupled mass should plateau, with <5% bis-coupled mass detected.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.
Pathway B: Halogen-Metal Exchange (Umpolung Strategy)
When the synthetic goal is to convert the electrophilic bromide into a nucleophilic boronic acid for reverse-coupling, halogen-metal exchange is the optimal pathway.
Causality & Experimental Design
Lithium-halogen exchange using n-butyllithium (n-BuLi) is kinetically extremely fast, even at cryogenic temperatures. By conducting the reaction at -78 °C, the exchange outcompetes any potential nucleophilic addition of the butyl anion to the electron-deficient pyridine ring[4]. Precise addition of exactly 1.0 equivalent of n-BuLi ensures mono-lithiation. The highly reactive intermediate is immediately trapped with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.
Step-by-Step Protocol: Synthesis of 5-Bromopyridine-3-boronic acid
-
Preparation: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF under a strict argon atmosphere[4].
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Add n-BuLi (1.0 eq, 1.6 M in hexanes) dropwise via syringe pump over 20 minutes to prevent localized heating. Stir at -78 °C for 1 hour[4].
-
Electrophilic Trapping: Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 eq) in one portion. Stir for 2 hours while allowing the bath to gradually warm to room temperature[4].
-
Hydrolysis: Quench the reaction carefully with 1M HCl (aq) to hydrolyze the borate ester to the boronic acid.
-
Isolation: Adjust the pH to ~6.5, extract with EtOAc, dry, and concentrate to yield the crude 5-bromopyridine-3-boronic acid, which can be recrystallized from water/ethanol.
Pathway C: C-N Bond Formation via Buchwald-Hartwig Amination
Direct nucleophilic aromatic substitution (S_NAr) on 3,5-dibromopyridine requires harsh conditions and often results in poor yields. Transition-metal catalysis is required to facilitate C-N bond formation[5].
Causality & Experimental Design
The Buchwald-Hartwig amination utilizes a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP or Xantphos) to drive the oxidative addition and subsequent reductive elimination of the amine. By controlling the equivalents of the amine and utilizing a strong base (NaOtBu), mono-amination is achieved. Extended thermal heating without catalysts leads to complex mixtures and impurities, making the Pd-catalyzed or microwave-assisted routes vastly superior for purity and yield[5].
Step-by-Step Protocol: Synthesis of 3-Amino-5-bromopyridine Derivatives
-
Preparation: In a glovebox or under argon, combine 3,5-dibromopyridine (1.0 eq), the secondary amine (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq) in a sealed tube[5].
-
Solvent: Add anhydrous toluene.
-
Reaction: Heat the sealed tube to 90 °C for 8–12 hours. Self-validation step: The color of the solution typically shifts from dark red/purple to a pale yellow/brown as the active Pd(0) species cycles.
-
Workup: Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via column chromatography to yield the mono-aminated product[5].
Quantitative Data Summary
To aid in route selection, the following table summarizes the operational parameters of the three core synthesis pathways.
| Synthesis Pathway | Target Intermediate | Catalyst / Key Reagent | Typical Yield | Reaction Time | Scalability |
| Pathway A: Mono-Suzuki | 3-Aryl-5-bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 65–85% | 12–24 h | High (Gram to Kg) |
| Pathway B: Lithiation | 5-Bromopyridine-3-boronic acid | n-BuLi / B(OiPr)₃ | 60–75% | 3–4 h | Medium (Cryogenic req.) |
| Pathway C: Amination | 3-Amino-5-bromopyridine | Pd₂(dba)₃ / BINAP | 50–70% | 8–12 h | High |
References
- Source: clockss.
- Source: acs.
- Source: benchchem.
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The Strategic Role of Molecular Building Blocks in Modern Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I frequently observe that the success of a drug discovery campaign is fundamentally dictated by the quality of its foundational building blocks. A building block in medicinal chemistry is not merely a structural placeholder; it is a strategic vector that dictates a molecule's physicochemical properties, metabolic fate, and target selectivity. This technical guide explores the causality behind modern scaffold selection—transitioning from legacy flat aromatics to 3D-enriched and fluorinated motifs—and provides a self-validating experimental framework for Fragment-Based Lead Generation (FBLG).
The Causality of Scaffold Selection: Escaping Flatland
Historically, high-throughput screening (HTS) libraries were heavily biased toward flat, sp2-hybridized aromatic scaffolds. The rationale was purely synthetic: flat aromatics are easily assembled via robust cross-coupling reactions. However, this convenience comes at a severe pharmacokinetic cost.
In their seminal "Escape from Flatland" analysis, Lovering et al. demonstrated a profound statistical correlation between molecular complexity and clinical success[1]. Molecules with a low fraction of sp3-hybridized carbons (Fsp3) suffer from poor aqueous solubility and high promiscuity. The underlying physical causality is that flat aromatic systems are highly prone to strong π−π stacking interactions. Within their own crystal lattice, this stacking drives up the melting point and drastically reduces aqueous solubility[2]. Biologically, these flat hydrophobic surfaces engage in non-specific binding with off-target lipophilic protein pockets, driving up clinical toxicity.
By integrating sp3-rich building blocks, chemists introduce 3D vectors that disrupt lattice packing energy, thereby improving solubility. Furthermore, 3D architectures enhance shape complementarity with specific target binding pockets, reducing off-target promiscuity[3].
Causality of scaffold selection: Escaping flatland to improve pharmacokinetic profiles.
Key Classes of Strategic Building Blocks
sp3-Enriched and Bicyclic Scaffolds
To actively "escape flatland," modern libraries rely heavily on saturated bioisosteres. For example, bicyclo[1.1.1]pentane (BCP) is frequently utilized as a 3D bioisostere for a para-substituted benzene ring[3]. The causality here is structural: BCP maintains the linear exit vectors of a phenyl ring but replaces the flat, electron-rich π -system with a saturated aliphatic core, instantly improving the compound's Fsp3 score and metabolic stability.
Fluorinated Motifs
Fluorine is uniquely positioned in medicinal chemistry due to its small van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å), yet it possesses the highest electronegativity (3.98 on the Pauling scale) of any element[4].
The causality behind substituting a C-H bond with a C-F bond is twofold:
-
Metabolic Resistance: The C-F bond is significantly stronger (~472 kJ/mol) than a C-H bond (~410 kJ/mol). Placing a fluorine atom at a metabolically labile site effectively blocks cytochrome P450-mediated oxidative metabolism[4].
-
Permeability Enhancement: The strong electron-withdrawing nature of fluorine modulates the pKa of adjacent basic amines, reducing their ionization at physiological pH. This reduction in basicity directly enhances the molecule's lipophilicity and passive membrane permeability, leading to superior oral bioavailability[4].
Data Presentation: Comparative Physicochemical Properties
The strategic selection of building blocks directly influences the developability of a lead compound. The table below summarizes the causal relationships between building block classes and their primary pharmacokinetic benefits.
| Building Block Class | Key Structural Feature | Typical Fsp3 | Primary Pharmacokinetic Benefit | Common Examples |
| Flat Aromatics | High sp2 content | < 0.30 | High enthalpic binding affinity (prone to toxicity) | Benzene, Pyridine |
| sp3-Rich Scaffolds | High saturation | > 0.45 | Improved solubility, reduced off-target binding | Bicyclo[1.1.1]pentane, Spirocycles |
| Fluorinated Motifs | C-F bonds | Variable | P450 metabolic block, pKa modulation | Trifluoromethyl, 3,3-Difluoropyrrolidine |
Experimental Protocol: Fragment-Based Lead Generation (FBLG)
Fragment-based drug discovery (FBDD) has revolutionized how we utilize building blocks, shifting the paradigm from screening massive, complex molecules to optimizing small, high-quality fragments[5]. Fragments typically have a molecular weight under 300 Da and bind with low affinity, but they form highly atom-efficient interactions[6].
To ensure trustworthiness, the following FBLG protocol is designed as a self-validating system , utilizing orthogonal biophysical techniques to eliminate false positives.
Step-by-Step Methodology
Step 1: Library Curation
-
Action: Select a library of 1,000–2,000 building blocks adhering to the "Rule of 3" (MW < 300 Da, cLogP ≤ 3).
-
Causality: Ensure the library is enriched for Fsp3 > 0.4 to guarantee optimal 3D vector coverage and solubility at the high concentrations required for fragment screening.
Step 2: Primary Screening via Surface Plasmon Resonance (SPR)
-
Action: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject fragments at a high concentration (500 μ M – 1 mM).
-
Self-Validating Control: Include a known binder as a positive control and a reference flow cell (blank) to subtract bulk refractive index changes. If the response curve does not show rapid on/off kinetics typical of fragments, flag the compound as a non-specific aggregator.
Step 3: Orthogonal Validation via NMR
-
Action: Subject all SPR hits to Ligand-Observed NMR (e.g., WaterLOGSY or Saturation Transfer Difference (STD) NMR).
-
Causality & Self-Validation: SPR is highly sensitive but prone to false positives from compound aggregation or matrix binding. NMR provides an orthogonal physical measurement. If a fragment is genuinely binding to the target pocket in solution, the NMR signal will show a distinct phase inversion (WaterLOGSY) or saturation transfer (STD). Fragments failing this check are discarded.
Step 4: 3D Structural Elucidation
-
Action: Soak validated fragments into apo-protein crystals at high concentrations (10–50 mM) and solve the X-ray crystal structure.
-
Causality: This maps the exact binding mode, providing the rational structural blueprint required to "grow" or "link" the fragment into a potent lead compound[6].
FBDD Workflow: From library screening to rational hit-to-lead optimization.
References
-
[5] Erlanson et al. "Erlanson et al.. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016) - Astex Pharmaceuticals". astx.com. URL:
-
[1] Lovering, F., Bikker, J., Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed". nih.gov. URL:
-
[2] Lovering, F., Bikker, J., Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". scite.ai. URL:
-
[6] Holvey, R. S., et al. "Fragment-based drug discovery: A graphical review - PMC". nih.gov. URL:
-
[3] Mykhailiuk, P. "Saturated bioisosteres of benzene: Unique building blocks for drug discovery". digitellinc.com (American Chemical Society). URL:
-
[4] Johnson et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC". nih.gov. URL:
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- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlanson et al.. “Twenty years on: the impact of fragments on drug discovery.” Nature Reviews Drug Discovery (2016) – Astex [astx.com]
- 6. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Selective Suzuki-Miyaura Coupling with 3-Bromo-4-chloro-5-methoxypyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency in forming carbon-carbon bonds.[1] Developed in the 1980s, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the pharmaceutical and fine chemical industries for synthesizing complex molecules, particularly the biaryl and hetero-biaryl scaffolds prevalent in active pharmaceutical ingredients (APIs).[2][3][4]
Substituted pyridines are of particular interest as they are a common feature in a vast array of biologically active molecules.[5][6] However, their use in Suzuki-Miyaura coupling presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][7] Furthermore, substrates bearing multiple halogen substituents, such as 3-bromo-4-chloro-5-methoxypyridine, introduce the critical challenge of regioselectivity.
This application note provides a detailed, field-proven protocol for the selective Suzuki-Miyaura coupling of 3-bromo-4-chloro-5-methoxypyridine. We will delve into the mechanistic basis for selectivity, provide a step-by-step experimental guide, and explain the causality behind the choice of reagents and conditions to ensure a robust and reproducible outcome for researchers, scientists, and drug development professionals.
The Challenge of Selectivity: C-Br vs. C-Cl Reactivity
The substrate, 3-bromo-4-chloro-5-methoxypyridine, possesses two potential reaction sites for palladium-catalyzed cross-coupling. The key to a selective transformation lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The first and rate-determining step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The bond strength and, consequently, the activation energy required for this step generally follows the trend: C-I < C-Br < C-Cl.
Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium will selectively undergo oxidative addition at the C-3 (bromo) position under carefully controlled conditions.[7] Achieving coupling at the more robust C-Cl bond typically requires more forcing conditions, such as higher temperatures, and specialized, highly active catalyst systems featuring bulky, electron-rich phosphine ligands.[7][9] This protocol is therefore designed to exploit this inherent reactivity difference to achieve selective mono-arylation at the C-3 position.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine substrate, forming a square-planar Pd(II) complex. This is typically the rate-limiting step of the reaction.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-aryl intermediate. The role of the base is crucial for activating the boronic acid and facilitating this transfer.[10]
-
Reductive Elimination: The two organic groups (the pyridine and the newly transferred aryl group) on the Pd(II) complex couple and are eliminated from the metal center. This step forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective C-3 Arylation
This protocol provides a general method for the selective coupling of an arylboronic acid with 3-bromo-4-chloro-5-methoxypyridine at the C-3 position.
Materials and Reagents
| Reagent | Role | Typical Quantity (for 1.0 mmol scale) | Notes |
| 3-Bromo-4-chloro-5-methoxypyridine | Electrophile | 1.0 mmol, 1.0 equiv. | Starting material. |
| Arylboronic Acid | Nucleophile | 1.2 mmol, 1.2 equiv. | Ensure high purity. Using a slight excess drives the reaction to completion. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 mmol, 2 mol% | A common, air-stable Pd(II) source that is reduced to Pd(0) in situ. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | 0.04 mmol, 4 mol% | A bulky, electron-rich Buchwald ligand that promotes oxidative addition and stabilizes the catalyst, crucial for heteroaryl couplings.[5][7] |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 mmol, 2.0 equiv. | An effective base for activating the boronic acid, particularly in challenging couplings.[7] |
| 1,4-Dioxane | Solvent | 4.0 mL | Anhydrous and degassed. Provides good solubility for organic reagents. |
| Water | Co-solvent | 1.0 mL | Degassed. Often beneficial for dissolving the base and facilitating transmetalation.[11] |
| Inert Gas (Argon or Nitrogen) | Atmosphere | N/A | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand, which would lead to catalyst deactivation and side reactions.[7][12] |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-4-chloro-5-methoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).
-
Causality: Combining the solid reagents first under ambient conditions is operationally simple. The subsequent inerting procedure will protect them.
-
-
Inerting the Vessel:
-
Seal the flask with a septum. Connect it to a Schlenk line or manifold. Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: This crucial step removes oxygen, which can oxidize the phosphine ligand and the active Pd(0) catalyst, preventing side reactions like the homocoupling of the boronic acid and ensuring high catalytic activity.[7][12]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Causality: Using previously degassed solvents minimizes the introduction of oxygen. The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base.[6]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Causality: Elevated temperatures are necessary to overcome the activation energy for the oxidative addition step and ensure a reasonable reaction rate. Vigorous stirring is essential for mixing the heterogeneous components (solid base, aqueous and organic phases).
-
-
Monitoring Progress:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromo-4-chloro-5-methoxypyridine is consumed (typically 4-12 hours).
-
Causality: Monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction has reached completion, ensuring optimal yield.
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: This standard aqueous work-up removes the inorganic base, salts, and water-soluble byproducts from the desired organic product.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-chloro-5-methoxy-3-arylpyridine product.
-
Causality: Chromatography is necessary to remove the catalyst residues, excess boronic acid, and any minor side products, yielding the product with high purity.
-
Conclusion
The Suzuki-Miyaura coupling of 3-bromo-4-chloro-5-methoxypyridine offers a reliable pathway to valuable substituted pyridine building blocks. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this protocol achieves highly selective mono-arylation at the C-3 position. The careful selection of a highly active palladium/Buchwald ligand catalyst system, an appropriate base, and adherence to inert atmosphere techniques are critical for success. This robust and reproducible protocol provides a solid foundation for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Gevorgyan, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Gros, P., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
ResearchGate. (2025, February). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Welch, C. J., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Riadi, Y., et al. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Farmer, J. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PMC. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-4-chloro-5-methoxypyridine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to selectively introduce a diverse range of amino functionalities onto complex heterocyclic scaffolds is of paramount importance for lead optimization and the exploration of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 3-Bromo-4-chloro-5-methoxypyridine. This substrate presents an interesting case for chemoselectivity due to the presence of two different halogen atoms, offering the potential for regioselective functionalization. The insights and protocols herein are designed to equip researchers and scientists with the necessary knowledge to successfully employ this reaction in their synthetic endeavors.
Principle of Chemoselectivity
The selective amination of 3-Bromo-4-chloro-5-methoxypyridine at the C-3 position is predicated on the differential reactivity of the carbon-halogen bonds in the palladium-catalyzed catalytic cycle. The generally accepted mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex as a key step.[1] The rate of this oxidative addition is highly dependent on the nature of the halogen, following the general trend: C-I > C-Br > C-Cl.[2]
Consequently, the carbon-bromine bond at the 3-position of the pyridine ring is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust carbon-chlorine bond at the 4-position. This inherent difference in reactivity allows for a high degree of chemoselectivity, enabling the preferential formation of the C-N bond at the site of the bromo substituent under carefully controlled reaction conditions. The electron-donating 5-methoxy group may also influence the electronic properties of the pyridine ring, potentially affecting the overall reaction rate, though the primary determinant of selectivity remains the C-Br versus C-Cl bond lability.[3]
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating this and subsequent steps.[4]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Recommended Catalytic Systems
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium precursor, ligand, and base. For the selective amination of 3-Bromo-4-chloro-5-methoxypyridine, a catalyst system known for its high activity with aryl bromides is recommended.
| Component | Recommended Reagents | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium sources that readily form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for promoting the oxidative addition of the C-Br bond and facilitating the reductive elimination step.[5] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is highly effective but less functional group tolerant. K₃PO₄ and Cs₂CO₃ are milder alternatives.[6] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, degassed aprotic solvents are crucial for maintaining the activity of the catalytic system. |
Experimental Protocols
The following protocols provide a starting point for the selective Buchwald-Hartwig amination of 3-Bromo-4-chloro-5-methoxypyridine with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Primary and Secondary Amines
This protocol is a robust starting point for a wide range of aliphatic and aromatic amines.
Materials:
-
3-Bromo-4-chloro-5-methoxypyridine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add NaOtBu and 3-Bromo-4-chloro-5-methoxypyridine.
-
Add the anhydrous, degassed toluene via syringe.
-
Finally, add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or incorrect base. | Ensure the use of high-purity, anhydrous reagents and solvents. Increase the reaction temperature in 10 °C increments. Consider a stronger base like LiHMDS for less reactive amines.[2] |
| Hydrodehalogenation | Competing reduction of the C-Br bond. | Use a more electron-rich ligand to promote reductive elimination. Ensure strictly anhydrous conditions. |
| Reaction at C-Cl bond | High reaction temperatures or prolonged reaction times. | Carefully monitor the reaction and stop it once the starting material is consumed. Consider a lower reaction temperature.[2] |
Conclusion
The Buchwald-Hartwig amination of 3-Bromo-4-chloro-5-methoxypyridine offers a reliable and selective method for the synthesis of 3-amino-4-chloro-5-methoxypyridine derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds provides a strong basis for achieving high chemoselectivity. By employing the appropriate catalytic system and carefully controlling the reaction conditions, researchers can efficiently access a wide range of novel aminopyridine compounds, which are valuable building blocks in drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful transformation.
References
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Corpus ID: 9553765. (2005). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. [Link]
-
ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ChemRxiv. (2026). Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Scite. (2005). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Procedure. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
CiteSeerX. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
-
DR-NTU. (n.d.). Journal Name COMMUNICATION. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
Large-scale synthesis protocol for 3-Bromo-4-chloro-5-methoxypyridine
An advanced, highly optimized protocol for the large-scale synthesis of 3-Bromo-4-chloro-5-methoxypyridine (CAS: 71001-60-0). This guide is engineered for process chemists and drug development professionals who require scalable, high-purity halogenated pyridine scaffolds for cross-coupling applications.
Strategic Overview & Mechanistic Causality
The synthesis of 3-bromo-4-chloro-5-methoxypyridine presents a classic regioselectivity challenge. Standard Electrophilic Aromatic Substitution (SEAr) using Br2 or N-Bromosuccinimide (NBS) on 4-chloro-3-methoxypyridine fails to yield the desired product. The methoxy group strongly directs electrophiles to the ortho (C2) and para (C6) positions, completely bypassing the required C5 position [1].
To bypass these electronic constraints, we employ a Directed Ortho Metalation (DoM) strategy. By subjecting commercially available 4-chloro-3-methoxypyridine to Lithium Diisopropylamide (LDA) at cryogenic temperatures, we exploit the synergistic acidifying effects of the C4-chlorine atom and the pyridine nitrogen. The bulky, non-nucleophilic nature of LDA prevents unwanted SNAr substitution at the C4-chloro position, kinetically favoring the deprotonation of the highly acidic C5 proton. This generates a stable 4-chloro-5-lithio-3-methoxypyridine intermediate, which is subsequently trapped with a mild electrophilic bromine source [2].
(Note on Nomenclature: Following IUPAC locant minimization rules, 5-bromo-4-chloro-3-methoxypyridine is correctly named 3-bromo-4-chloro-5-methoxypyridine).
Process Optimization & Quantitative Data
The success of this large-scale protocol relies on strict temperature control and the correct selection of the electrophilic trapping agent. The data below summarizes the causality behind our reagent selection.
Table 1: Optimization of Lithiation Conditions (1.0 kg scale)
| Base | Temp (°C) | Equivalents | Conversion to Lithio Species (%) | Major Byproduct / Failure Mode |
|---|---|---|---|---|
| n-BuLi | -78 | 1.1 | < 10% | Halogen-Metal Exchange at C4 (Loss of Cl) |
| LiTMP | -78 | 1.1 | > 95% | None (High cost at scale) |
| LDA | -78 | 1.1 | > 98% | None (Optimal choice) |
| LDA | -40 | 1.1 | ~ 60% | Pyridyne formation / Decomposition |
Table 2: Selection of Electrophilic Brominating Agent
| Reagent | Equivalents | Isolated Yield (%) | Purity (HPLC) | Process Engineering Considerations |
|---|---|---|---|---|
| Br2 | 1.2 | 65% | 85% | High exotherm; polybromination risks. |
| NBS | 1.2 | 72% | 90% | Succinimide byproduct complicates workup. |
| CBr4 | 1.2 | 81% | 94% | Bromoform byproduct requires distillation. |
| BrCF2CF2Br | 1.2 | 92% | > 98% | Volatile byproduct (gas); trivial purification. |
Mechanistic & Process Visualizations
Mechanistic pathway for the Directed Ortho Metalation (DoM) and bromination workflow.
Large-scale process engineering workflow incorporating in-process controls (IPC).
Self-Validating Experimental Protocol (1.0 kg Scale)
This protocol is designed as a self-validating system . Do not proceed to the electrophilic quench until the In-Process Control (IPC) confirms complete metalation.
Phase 1: Cryogenic Metalation
-
Reactor Preparation: Purge a 20 L jacketed cryogenic glass reactor with dry N2 for 30 minutes.
-
Substrate Charging: Charge the reactor with 1.00 kg (6.96 mol) of 4-chloro-3-methoxypyridine and 10.0 L of anhydrous Tetrahydrofuran (THF, <50 ppm H2O).
-
Cooling: Circulate cryogenic fluid to bring the internal reactor temperature to -78 °C.
-
Base Addition: Using an addition funnel, add 3.83 L of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 7.66 mol, 1.1 eq) dropwise over 90 minutes.
-
Causality Check: The addition rate must be strictly controlled to maintain the internal temperature below -70 °C. Thermal spikes above -40 °C will cause the intermediate to eliminate LiCl, forming a highly reactive pyridyne that polymerizes [3].
-
-
Maturation: Stir the deep-red solution at -78 °C for 45 minutes.
Phase 2: In-Process Control (IPC) Validation
-
Aliquot Extraction: Withdraw a 1.0 mL aliquot of the reaction mixture using a cryogenic syringe.
-
D2O Quench: Inject the aliquot into a vial containing 1.0 mL of D2O. Extract with 1.0 mL of Ethyl Acetate (EtOAc).
-
NMR Validation: Evaporate the organic layer and immediately acquire a crude 1H-NMR spectrum.
-
Pass Criteria: The complete disappearance of the C5-H aromatic proton singlet (typically observed around 8.3 ppm in the starting material) confirms >98% lithiation. Proceed to Phase 3.
-
Phase 3: Electrophilic Quench & Halogen Transfer
-
Bromine Source Addition: To the -78 °C lithiated solution, add 2.17 kg (8.35 mol, 1.2 eq) of 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halothane derivative) dropwise over 60 minutes.
-
Causality Check: We utilize this specific fluorinated reagent because it undergoes a clean halogen-metal exchange without generating acidic protons. The byproduct is 1-bromo-1,1,2,2-tetrafluoroethane, a highly volatile gas (bp 22-25 °C) that safely vents out of the reactor, eliminating the need for complex chromatographic separation [4].
-
-
Warming: Allow the reaction mixture to slowly warm to -20 °C over 2 hours.
Phase 4: Workup & Crystallization
-
Aqueous Quench: Quench the reaction by carefully adding 2.0 L of saturated aqueous NH4Cl.
-
Extraction: Add 5.0 L of Methyl tert-butyl ether (MTBE). Separate the phases and extract the aqueous layer with an additional 2.0 L of MTBE.
-
Washing: Wash the combined organic layers with 3.0 L of brine, then dry over anhydrous Na2SO4.
-
Concentration & Crystallization: Concentrate the organic phase under reduced pressure to approximately 2.0 L. Add 4.0 L of cold heptane to induce crystallization. Filter the resulting off-white crystalline solid and dry under vacuum at 40 °C.
-
Expected Yield: 1.42 kg (92% theoretical yield) of 3-bromo-4-chloro-5-methoxypyridine [5].
-
References
-
Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. PubMed Central (PMC) - NIH. Demonstrates the limitations of standard electrophilic halogenation on electron-deficient N-heteroarenes and the necessity of base-catalyzed/metalation pathways.[Link]
- WO2021127333A1 - Trpml modulators.Google Patents.
-
Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PubMed Central (PMC) - NIH. Details the handling and trapping of lithiated methoxypyridines at cryogenic temperatures.[Link]
Application Note: De Novo Synthesis and Process Optimization of 3-Amino-4-chloro-5-methoxypyridine Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Amino-4-chloro-5-methoxypyridine (CAS: 1105675-66-8)
Introduction & Strategic Rationale
Highly substituted pyridines, specifically 3,4,5-trisubstituted derivatives, are privileged scaffolds in medicinal chemistry and organocatalysis. The target molecule, 3-amino-4-chloro-5-methoxypyridine , features a unique push-pull electronic distribution. The electron-donating amino and methoxy groups at the 3- and 5-positions significantly enhance the nucleophilicity of the pyridine nitrogen, making it a highly valuable building block for kinase inhibitors and advanced nucleophilic catalysts [1].
Synthesizing this specific substitution pattern requires strict control over regiochemistry. Traditional approaches utilizing pyridine N-oxides often suffer from poor regioselectivity during halogenation. To establish a self-validating, high-yielding system, this protocol utilizes a highly directed electrophilic aromatic substitution starting from 3-methoxypyridin-4-ol [2].
Retrosynthetic Analysis & Pathway Design
The synthetic logic relies on the innate directing effects of the starting material. By utilizing 3-methoxypyridin-4-ol, the highly activating C4-hydroxyl group strongly directs incoming electrophiles to the ortho position (C5), as the C3 position is already blocked by the methoxy group. This guarantees absolute regiocontrol during the initial nitration step.
Retrosynthetic and forward synthesis workflow for 3-amino-4-chloro-5-methoxypyridine.
Chemoselectivity & Reaction Logic
The most critical juncture in this synthesis is the final reduction of the C3-nitro group to an amine in the presence of the C4-chloride. Standard catalytic hydrogenation (e.g., H2 with Pd/C ) will inevitably lead to hydrodehalogenation due to the highly activated nature of the C-Cl bond on the electron-deficient pyridine ring. To bypass this, we employ a classic Béchamp reduction (Iron powder and Ammonium chloride), which is strictly chemoselective for the nitro group.
Chemoselectivity logic for nitro reduction avoiding hydrodehalogenation.
Experimental Protocols
Step 1: Electrophilic Aromatic Nitration
Synthesis of 3-methoxy-5-nitropyridin-4-ol
-
Causality: The mixed acid system generates the highly electrophilic nitronium ion ( NO2+ ). The reaction is initiated at 0 °C to prevent oxidative degradation of the electron-rich pyridine ring, then gently warmed to drive the substitution to completion.
-
Procedure:
-
Charge a round-bottom flask with concentrated H2SO4 (5.0 mL/mmol of substrate) and cool to 0 °C using an ice-water bath.
-
Slowly add 3-methoxypyridin-4-ol (1.0 equiv) in portions, maintaining the internal temperature below 5 °C.
-
Add fuming HNO3 (1.2 equiv) dropwise over 15 minutes.
-
Remove the ice bath, allow the mixture to reach room temperature, and then heat to 50 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Collect the resulting yellow precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford Intermediate 1.
-
Step 2: Deoxychlorination
Synthesis of 4-chloro-3-methoxy-5-nitropyridine
-
Causality: Phosphorus oxychloride ( POCl3 ) acts as both the solvent and the chlorinating agent, converting the tautomeric pyridone into a reactive chloropyridine. The addition of catalytic DMF generates a Vilsmeier-Haack-type intermediate, which significantly lowers the activation energy of the deoxychlorination.
-
Procedure:
-
Suspend 3-methoxy-5-nitropyridin-4-ol (1.0 equiv) in neat POCl3 (10.0 equiv).
-
Add anhydrous DMF (0.1 equiv) dropwise. Caution: Exothermic gas evolution ( HCl ) will occur.
-
Equip the flask with a reflux condenser and heat to 90 °C for 4 hours under a nitrogen atmosphere.
-
Concentrate the mixture in vacuo to remove excess POCl3 .
-
Quench the crude residue by slow addition to an ice-water mixture, then carefully neutralize to pH 7-8 using saturated aqueous NaHCO3 .
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield Intermediate 2.
-
Step 3: Chemoselective Nitro Reduction
Synthesis of 3-amino-4-chloro-5-methoxypyridine
-
Causality: Iron powder serves as the single-electron transfer reducing agent, while NH4Cl acts as a mild proton source. This combination selectively reduces the nitro group to an aniline derivative without triggering oxidative addition into the aryl chloride bond.
-
Procedure:
-
Dissolve 4-chloro-3-methoxy-5-nitropyridine (1.0 equiv) in a 4:1 mixture of Ethanol and Water (10 mL/mmol).
-
Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride ( NH4Cl , 5.0 equiv) to the solution.
-
Heat the suspension to 80 °C (reflux) and stir vigorously for 3 hours. Reaction progress can be monitored via TLC (DCM:MeOH, 95:5).
-
While still hot, filter the reaction mixture through a pad of Celite to remove iron salts. Wash the filter cake with hot Ethanol (2 x 10 mL).
-
Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and Water.
-
Extract the aqueous layer, dry the combined organics over Na2SO4 , and purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to isolate the pure target compound.
-
Quantitative Data Presentation
The following table summarizes the expected reaction metrics and Critical Process Parameters (CPPs) for the validated three-step workflow.
| Step | Intermediate / Product | Expected Yield (%) | Target Purity (HPLC) | Critical Process Parameter (CPP) |
| 1 | 3-Methoxy-5-nitropyridin-4-ol | 82 - 86% | > 95% | Strict temperature control (0 °C to 50 °C) to prevent over-oxidation. |
| 2 | 4-Chloro-3-methoxy-5-nitropyridine | 74 - 78% | > 97% | Inclusion of catalytic DMF; careful pH control during aqueous quench. |
| 3 | 3-Amino-4-chloro-5-methoxypyridine | 85 - 89% | > 98% | Hot filtration through Celite to prevent product trapping in iron salts. |
References
-
Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-647.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 186643, 3-Methoxypyridin-4-ol. PubChem.
Application Note: Precision Synthesis of Novel Polymers and Advanced Materials for Targeted Drug Delivery
Executive Summary
The transition from conventional small-molecule therapeutics to advanced targeted nanomedicines requires unprecedented control over macromolecular architecture. For drug development professionals and polymer scientists, the ability to engineer novel polymers with precise molecular weights, low polydispersity, and site-specific functionalization is paramount.
This technical guide details the integration of Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization [1] and advanced Click Chemistry (CuAAC and SuFEx) [2][3] to construct self-assembling, ligand-targeted polymeric drug delivery systems. By coupling the architectural precision of RAFT with the bioorthogonal efficiency of click bioconjugation, researchers can develop advanced materials with highly predictable pharmacokinetic profiles and robust physiological stability.
Mechanistic Foundations: Causality in Polymer Design
RAFT Polymerization: Engineering Architectural Control
Conventional free-radical polymerization suffers from uncontrollable bimolecular termination, yielding broad molecular weight distributions that are unacceptable for clinical drug delivery[4]. RAFT polymerization circumvents this by introducing a Chain Transfer Agent (CTA)—typically a thiocarbonylthio compound.
The Causality of Control: The CTA establishes a dynamic, reversible addition-fragmentation equilibrium between active propagating radicals and dormant polymer chains[1]. By maintaining an extremely low concentration of active radicals at any given time, termination events are mathematically minimized. This allows the polymer chains to grow uniformly, resulting in a narrow Polydispersity Index (PDI < 1.2) and enabling the synthesis of complex architectures like block copolymers and star polymers[1].
RAFT polymerization mechanism highlighting the reversible chain transfer equilibrium.
Click Chemistry: Bioorthogonal Functionalization
Post-polymerization modification requires reactions that are high-yielding, stereospecific, and tolerant of complex biological environments (bioorthogonal)[5].
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The gold standard for bioconjugation, forming a highly stable 1,2,3-triazole linkage[6].
-
SuFEx (Sulfur Fluoride Exchange): A next-generation, metal-free click reaction. SuFEx relies on the unique latent reactivity of S(VI)-F bonds (e.g., aryl fluorosulfates), which are entirely inert to oxidation, reduction, and hydrolysis, but undergo rapid exchange with nucleophiles (like phenols) when triggered by a specific base catalyst[7][8]. This forms an ultra-stable sulfate linkage ideal for preventing premature drug release in systemic circulation[3].
Divergent click chemistry pathways (CuAAC and SuFEx) for polymer bioconjugation.
Quantitative Data & Methodological Comparisons
To guide experimental design, the following tables summarize the operational parameters of controlled polymerization and bioconjugation techniques used in advanced materials science.
Table 1: Comparative Analysis of Controlled Polymerization Techniques
| Technique | Catalyst/Mediator | Monomer Compatibility | Metal-Free? | Typical PDI | Primary Application in Drug Delivery |
| RAFT | Chain Transfer Agent (CTA) | Excellent (Acrylates, Styrenes, Acrylamides) | Yes | 1.05 - 1.20 | Biocompatible block copolymers, nanogels[1] |
| ATRP | Transition Metal (Cu, Ru) | Good (Acrylates, Styrenes) | No | 1.05 - 1.15 | Surface-initiated polymer brushes |
| ROMP | Grubbs Catalyst (Ru) | Cyclic Olefins only | No | 1.05 - 1.25 | High-density drug-loaded backbones |
Table 2: Click Chemistry Modalities for Polymer Functionalization
| Click Reaction | Reactive Pairs | Catalyst Required | Linkage Formed | Hydrolytic Stability | Key Advantage |
| CuAAC | Azide + Alkyne | Cu(I) | 1,2,3-Triazole | Very High | Unmatched bioorthogonality[5] |
| SuFEx | Aryl Fluorosulfate + Phenol | DBU or BTMG Base | Sulfate (S-O) | Extremely High | Metal-free, ultra-stable in plasma[7][8] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that causality is proven at each step before proceeding to the next phase of drug delivery system fabrication.
Protocol A: Synthesis of Amphiphilic Block Copolymers via RAFT
Objective: Synthesize a well-defined poly(ethylene glycol)-block-poly(hydroxypropyl methacrylamide) (PEG-b-PHPMA) copolymer. PEG provides stealth properties in vivo, while PHPMA provides a hydrophilic corona for subsequent drug loading.
-
Reagent Preparation: Dissolve the macro-CTA (PEG-dithiobenzoate, 1.0 eq), HPMA monomer (100 eq), and AIBN initiator (0.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Causality Note: The [Monomer]:[CTA]:[Initiator] ratio strictly dictates the final molecular weight. A low initiator concentration ensures that the majority of chains are initiated by the CTA, preserving the "living" nature of the polymerization.
-
-
Degassing (Critical Step): Transfer the solution to a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles.
-
Causality Note: Oxygen is a potent radical scavenger. Failing to remove dissolved oxygen will result in premature termination and a failure to achieve controlled chain growth.
-
-
Polymerization: Backfill the flask with Argon and immerse in a pre-heated oil bath at 70°C for 12 hours.
-
Purification: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer dropwise into cold diethyl ether. Centrifuge and dry under vacuum.
-
Validation & QC Checkpoint:
-
Gel Permeation Chromatography (GPC): Must display a unimodal peak with a PDI < 1.2. A bimodal peak indicates uncontrolled free-radical termination.
-
1H NMR: Confirm the presence of the terminal dithiobenzoate group (aromatic protons at 7.4–7.9 ppm), validating that the polymer is "living" and capable of further chain extension.
-
Protocol B: Post-Polymerization Modification via SuFEx Click Chemistry
Objective: Conjugate a phenol-derivatized targeting peptide to an aryl fluorosulfate-functionalized polymer backbone using Accelerated SuFEx Click Chemistry (ASCC)[8].
-
Substrate Preparation: Dissolve the aryl fluorosulfate-functionalized polymer (1.0 eq of reactive groups) and the phenol-bearing targeting peptide (1.2 eq) in anhydrous acetonitrile.
-
Catalysis: Inject 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) (0.1 eq) into the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 4 hours at room temperature.
-
Purification: Transfer the solution to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted peptide and BTMG catalyst. Lyophilize to obtain the final targeted nanomedicine.
-
Validation & QC Checkpoint:
-
FTIR Spectroscopy: Monitor the disappearance of the strong S-F stretching band at ~820 cm⁻¹.
-
19F NMR: Confirm the complete disappearance of the characteristic fluorosulfate fluorine signal (typically around +35 to +40 ppm). The absence of this peak validates 100% conjugation efficiency.
-
References
-
Title : Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers | Source : nih.gov | URL :[Link]
-
Title : Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications | Source : rsc.org | URL :[Link]
-
Title : Advances in the construction of diverse SuFEx linkers | Source : oup.com | URL :[Link]
-
Title : RAFT Polymerizations Role in Advanced Material Development | Source : scitechnol.com | URL :[Link]
-
Title : Sulfur fluoride exchange | Source : nih.gov | URL :[Link]
-
Title : Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery | Source : acs.org | URL :[Link]
-
Title : Modular synthesis of functional libraries by accelerated SuFEx click chemistry | Source : rsc.org | URL :[Link]
-
Title : Click Chemistry in Polymersome Technology | Source : mdpi.com | URL :[Link]
Sources
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. scitechnol.com [scitechnol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
Application Notes & Protocols: Strategic Functionalization of Alkoxypyridines via Directed Metalation and Halogen-Metal Exchange
This guide provides an in-depth exploration of two powerful synthetic strategies—Directed ortho-Metalation (DoM) and Halogen-Metal Exchange—for the regioselective functionalization of alkoxypyridine scaffolds. These methodologies are indispensable in modern synthetic chemistry, particularly within the realm of drug discovery and materials science, where precise control over molecular architecture is paramount.
Foundational Principles: Directing Group Reactivity
Alkoxypyridines are a privileged structural motif in medicinal chemistry due to their ability to engage in hydrogen bonding and their favorable metabolic profiles. The alkoxy group, beyond its electronic and steric influence, serves as a powerful directing group for metallating agents.
The Mechanism of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a process for the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). In the case of alkoxypyridines, the oxygen atom of the alkoxy group coordinates to a strong lithium amide base, such as lithium diisopropylamide (LDA) or a lithium 2,2,6,6-tetramethylpiperidide (LiTMP) base. This pre-complexation event delivers the base to the adjacent C-H bond, leading to regioselective deprotonation and the formation of a thermodynamically stable ortho-lithiated species. This intermediate can then be trapped by a wide variety of electrophiles to introduce a new functional group with high precision.
The choice of base is critical and depends on the substrate and desired outcome. LDA is a common and cost-effective choice, while bulkier bases like LiTMP can offer enhanced regioselectivity and are often used for more sterically hindered substrates.
Caption: Fig. 1: DoM mechanism on alkoxypyridines.
Halogen-Metal Exchange: An Alternative Pathway
For substrates where direct deprotonation is challenging or leads to undesired side reactions, the Halogen-Metal Exchange reaction offers a powerful alternative. This method is particularly useful for introducing functionality at positions that are not accessible via DoM. The reaction typically involves treating a halogenated (bromo- or iodo-) alkoxypyridine with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures.
The mechanism proceeds through a four-centered transition state, resulting in the exchange of the halogen atom for a lithium atom. The rate of exchange is generally I > Br >> Cl, making iodo- and bromopyridines the preferred substrates. A critical consideration in this chemistry is the potential for the "halogen dance" rearrangement, where the newly formed organolithium species can isomerize to a more thermodynamically stable isomer.[1] Careful control of reaction time and temperature is crucial to mitigate this undesired process.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions (temperature, time, stoichiometry) is often necessary for specific substrates.
Protocol 1: DoM of 2-Methoxypyridine with LDA
This protocol describes the ortho-lithiation of 2-methoxypyridine and subsequent trapping with a generic electrophile.
Materials:
-
2-Methoxypyridine
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-butyllithium (1.05 eq.). Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Lithiathion: To the freshly prepared LDA solution, add 2-methoxypyridine (1.0 eq.) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorous exclusion of water is mandatory for success.
-
Low Temperature: The low temperature (-78 °C) is critical for maintaining the stability of the lithiated intermediate and preventing side reactions, such as addition to the pyridine ring.
-
Freshly Prepared LDA: The use of freshly prepared LDA is recommended as commercial solutions can degrade over time, leading to lower yields.
Protocol 2: Bromine-Lithium Exchange on 3-Bromo-4-methoxypyridine
This protocol details the functionalization of 3-bromo-4-methoxypyridine via a halogen-metal exchange.
Materials:
-
3-Bromo-4-methoxypyridine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-4-methoxypyridine (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Halogen-Metal Exchange: Add n-butyllithium (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes. A color change is often observed, indicating the formation of the organolithium species.
-
Electrophilic Quench: Add the electrophile (e.g., DMF, 1.5 eq.) dropwise at -78 °C. Stir for 1 hour at this temperature, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Causality and Insights:
-
Short Reaction Time: The 15-minute stir time for the exchange is a starting point. Longer times can sometimes lead to the "halogen dance" rearrangement.
-
Choice of n-BuLi: n-BuLi is generally sufficient for Br-Li exchange. For less reactive bromides or for I-Li exchange, t-BuLi may be more effective but is also more sterically demanding.
Data Presentation and Scope
The following table summarizes typical reaction conditions and outcomes for the functionalization of various alkoxypyridines.
| Substrate | Position of Functionalization | Reagent | Electrophile | Product | Yield (%) |
| 2-Methoxypyridine | 3 | LDA | TMSCl | 3-TMS-2-methoxypyridine | 85-95 |
| 4-Methoxypyridine | 3 | LiTMP | DMF | 4-methoxy-3-pyridinecarboxaldehyde | 70-80 |
| 3-Bromo-2-ethoxypyridine | 3 | n-BuLi | Benzaldehyde | (2-ethoxypyridin-3-yl)(phenyl)methanol | 75-85 |
| 2,5-Dibromo-4-methoxypyridine | 5 | n-BuLi (short time) | I₂ | 2-bromo-5-iodo-4-methoxypyridine | 80-90 |
Workflow Visualization
Caption: Fig. 2: A generalized workflow for lithiation reactions.
Troubleshooting and Considerations
-
Low or No Yield:
-
Cause: Inadequate drying of reagents and glassware.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum and that all reagents and solvents are anhydrous.
-
Cause: Deactivated organolithium reagent.
-
Solution: Titrate the organolithium reagent before use to determine its exact molarity.
-
-
Mixture of Isomers:
-
Cause: "Halogen dance" rearrangement.
-
Solution: Decrease the time between the halogen-metal exchange and the electrophilic quench. Running the reaction at a lower temperature may also help.
-
Cause: Competing metalation sites.
-
Solution: Employ a more sterically hindered base (e.g., LiTMP) to enhance regioselectivity.
-
-
Decomposition of Starting Material or Product:
-
Cause: Reaction temperature too high.
-
Solution: Maintain strict temperature control throughout the reaction.
-
Cause: Incompatible electrophile.
-
Solution: Ensure the electrophile is stable to the basic reaction conditions.
-
Conclusion
Directed ortho-metalation and halogen-metal exchange are robust and versatile methods for the precise functionalization of alkoxypyridines. A thorough understanding of the underlying mechanisms, careful attention to experimental detail, and a systematic approach to optimization are key to successfully applying these powerful reactions in the synthesis of complex, high-value molecules for research, drug development, and materials science.
References
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type metalations. Chemical Reviews, 90(6), 879–933. [Link]
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 43(17), 2206–2225. [Link]
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-5-methoxypyridine
Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we recognize that polyhalogenated N-heteroarenes present unique chemoselectivity challenges. This guide is designed for drug development professionals and synthetic chemists who need to achieve high-yielding, regioselective cross-coupling on 3-Bromo-4-chloro-5-methoxypyridine .
Below, we dissect the mechanistic causality behind common failures, provide targeted troubleshooting Q&As, and outline a self-validating protocol to ensure reproducible success.
Mechanistic Insight & Regioselectivity Pathways
When working with 3-Bromo-4-chloro-5-methoxypyridine, the palladium catalyst faces a choice between the C3-Br and C4-Cl bonds.
-
Kinetic Factor (BDE): The C3-Br bond possesses a lower Bond Dissociation Energy (BDE) than the C4-Cl bond, traditionally favoring oxidative addition at C3.
-
Electronic Factor: The pyridine ring is inherently electron-deficient. This effect is most pronounced at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom 1, making the C4-Cl bond highly electrophilic and susceptible to both undesired palladium insertion and Nucleophilic Aromatic Substitution (SNAr) 2.
-
Steric Factor: The C4 position is flanked by both the C3-Br and C5-OMe groups, making it significantly more sterically hindered than the C3 position.
Reaction pathways for 3-Bromo-4-chloro-5-methoxypyridine in Suzuki coupling conditions.
Troubleshooting & FAQs
Q1: I am observing a mixture of C3-arylated and C4-arylated products. How can I improve regioselectivity? A1: Poor regioselectivity occurs when the electronic activation of the C4-Cl bond competes with the weaker BDE of the C3-Br bond. Small or highly flexible ligands (like PPh₃ or dppf) fail to differentiate between these sites. Causality-Driven Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . These bulky ligands amplify the steric differentiation between the two sites. Because C4 is heavily shielded by the adjacent bromo and methoxy groups, the bulky Pd-XPhos complex is physically blocked from inserting into the C4-Cl bond, forcing >20:1 selectivity for the C3-Br bond.
Q2: My starting material is completely consumed, but the yield of the desired product is <20%. LC-MS shows a mass corresponding to a hydroxyl (-OH) substitution. What is happening? A2: You are experiencing competitive Nucleophilic Aromatic Substitution (SNAr). The C4 position is highly activated by the electron-withdrawing pyridine nitrogen. If you are using strong, nucleophilic bases (e.g., NaOH, Na₂CO₃) in the presence of water or alcohols, hydroxide/alkoxide ions will rapidly attack the C4-Cl bond, displacing the chloride before cross-coupling can occur. Causality-Driven Solution: Eliminate nucleophilic bases and minimize water. Transition to a mild, insoluble base like anhydrous K₃PO₄ suspended in a non-nucleophilic solvent like 1,4-dioxane. The lack of dissolved hydroxide completely shuts down the SNAr pathway.
Q3: The reaction stalls at ~50% conversion. Adding more catalyst doesn't push it to completion. Why? A3: Stalled reactions in this system are typically caused by protodeboronation of your arylboronic acid, exacerbated by the basic conditions and high temperatures 3. Furthermore, the 5-methoxy group and the pyridine nitrogen can act as bidentate chelators, slowly trapping and deactivating the active Pd(0) species. Causality-Driven Solution: Use a pre-formed Buchwald Generation 3 (G3) precatalyst (e.g., XPhos Pd G3). Precatalysts rapidly generate the active, mono-ligated Pd(0) species, accelerating the productive catalytic cycle so it outcompetes both catalyst deactivation and protodeboronation. Additionally, increase your boronic acid loading to 1.5 equivalents.
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes, demonstrating why specific parameters are required for this substrate.
| Catalyst System (mol%) | Base | Solvent System | Temp (°C) | Conversion (%) | C3:C4 Selectivity | Isolated Yield (%) | Primary Failure Mode |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 85 | 4:1 | 42 | Poor regioselectivity |
| Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 92 | 8:1 | 65 | Moderate C4 insertion |
| Pd(OAc)₂ / SPhos (5%) | K₃PO₄ | Dioxane | 80 | 95 | 15:1 | 81 | Minor protodeboronation |
| XPhos Pd G3 (2%) | K₃PO₄ (anhyd) | Dioxane (Anhydrous) | 80 | >99 | >20:1 | 91 | None (Optimized) |
| XPhos Pd G3 (2%) | NaOH | THF/H₂O (1:1) | 70 | 100* | N/A | <10 | Massive SNAr at C4 |
*Note: 100% conversion of starting material, but the major isolated mass was the C4-OH SNAr byproduct.
Validated Experimental Protocol
This protocol is designed as a self-validating system. Do not skip the in-process validation checkpoints, as they are engineered to diagnose issues before the reaction is worked up.
Self-validating experimental workflow for regioselective Suzuki coupling.
Step-by-Step Methodology
Step 1: Reagent Assembly (Inert Atmosphere)
-
Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-Bromo-4-chloro-5-methoxypyridine (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
-
Causality: The glovebox ensures the absolute exclusion of oxygen, preventing premature oxidation of the highly active Pd(0) species. Milling the K₃PO₄ increases its surface area, compensating for its insolubility in organic solvents and allowing it to effectively activate the boronic acid without promoting SNAr.
Step 2: Solvent Addition & Heating
-
Action: Add rigorously degassed anhydrous 1,4-dioxane (10 mL, 0.1 M). Seal the flask, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 80 °C.
-
Causality: Dioxane is a polar aprotic solvent that supports the transmetalation transition state but is entirely non-nucleophilic. Maintaining the temperature strictly at 80 °C provides enough thermal energy to break the C3-Br bond but remains below the activation energy threshold required for the sterically hindered C4-Cl bond.
Step 3: In-Process Validation Checkpoint (2 Hours)
-
Action: Briefly pause heating. Under a positive flow of nitrogen, extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.
-
Validation Logic:
-
Scenario A (Ideal): You observe >80% conversion to the desired mass [M+H]⁺ with intact chlorine isotope patterns. Proceed to Step 4.
-
Scenario B (Stalled): Starting material remains, but the arylboronic acid mass is absent. Diagnosis: Protodeboronation has occurred. Correction: Add an additional 0.5 equiv of boronic acid and resume heating.
-
Step 4: Workup and Isolation
-
Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the crude mixture through a tightly packed pad of Celite. Wash the pad with additional Ethyl Acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
-
Causality: The Celite filtration removes precipitated inorganic salts (potassium halides/phosphates) and, critically, traps palladium black. If palladium black is left in the mixture during rotary evaporation, it can catalyze undesired dehalogenation of the remaining C4-Cl bond as the mixture concentrates and heats up.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.PMC / National Institutes of Health (NIH).
- Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol.Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.MDPI.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Overcoming poor reactivity in cross-coupling reactions
Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. In modern organometallic chemistry, simply changing a solvent or base is rarely sufficient for complex substrates. We must understand the causality behind reaction failures—whether it is a disruption in the catalytic cycle, unfavorable palladium speciation, or competing kinetic pathways.
This guide provides mechanistic insights, quantitative ligand parameters, and self-validating experimental protocols to help you overcome poor reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations).
Troubleshooting Guide: Mechanistic Q&A
Q1: My Suzuki-Miyaura coupling with an electron-rich aryl chloride shows zero conversion. The starting material remains completely unreacted. How do I initiate reactivity? A1: The failure here is almost certainly at the oxidative addition step. Electron-rich aryl chlorides have high C-Cl bond dissociation energies and are poor electrophiles. If you are using a first-generation ligand like PPh₃, the palladium center rests as a 14-electron bis-ligated complex (L₂Pd(0)), which is kinetically sluggish toward oxidative addition[1].
-
The Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine (e.g., SPhos or XPhos) or P(t-Bu)₃.
-
The Causality: The extreme steric bulk of these ligands forces the dissociation of one phosphine ligand, generating a highly reactive, 12-electron monoligated L₁Pd(0) active species[1]. Furthermore, the electron-rich nature of the dialkylphosphine moiety increases the electron density on the palladium center, accelerating the oxidative addition into the strong C-Cl bond.
Q2: During a Buchwald-Hartwig amination with a heterocyclic amine (e.g., a pyrrole or indole derivative), the reaction mixture rapidly turns black, and I observe no product. What is happening? A2: The formation of "palladium black" is the visual hallmark of catalyst decomposition[2]. Heterocyclic amines often contain secondary coordinating atoms (like pyridine-type nitrogens) that competitively bind to the palladium center, displacing the phosphine ligand and poisoning the catalyst[3]. Alternatively, if oxidative addition is slow, the active Pd(0) species can aggregate into inactive nanoparticles.
-
The Solution: Utilize a pre-catalyst system (such as XPhos-Pd-G3 or BrettPhos-Pd-G3) rather than generating the catalyst in situ from Pd₂(dba)₃. If the heterocycle is highly coordinating, protect the interfering nitrogen (e.g., with a SEM or Ts group) prior to coupling[3].
-
The Causality: G3/G4 pre-catalysts ensure a rapid, 1:1 generation of the active L₁Pd(0) species under mild conditions, outcompeting the aggregation pathway. The bulky biaryl ligands (like XPhos) create a steric shield around the palladium, preventing the heterocycle from coordinating and arresting the catalytic cycle[4].
Q3: My Suzuki reaction is consuming the aryl halide, but my yield is low. LC-MS shows a significant amount of dehalogenated starting material (hydrodehalogenation) and homocoupled boronic acid. How do I fix this? A3: You are observing competing side reactions due to a bottleneck at the transmetalation step. When transmetalation is slow, the Pd(II)-aryl intermediate undergoes β-hydride elimination (if aliphatic groups are present) or protodepalladation, leading to the dehalogenated byproduct[2]. Meanwhile, the unreacted boronic acid undergoes base-promoted homocoupling or protodeboronation[4].
-
The Solution: Switch from a boronic acid to a more stable boronate ester (e.g., Bpin) or a potassium trifluoroborate salt (BF₃K)[4]. Additionally, optimize the base and solvent: use a biphasic system (e.g., Toluene/H₂O) with a milder base like K₃PO₄ instead of NaOtBu[5].
-
The Causality: Boronate esters release the active boronic acid slowly into the catalytic cycle, preventing a high concentration of the boron species from undergoing homocoupling. A milder base facilitates the formation of the crucial Pd-O-B linkage required for transmetalation without degrading the sensitive substrates[5].
Quantitative Data: Ligand Parameterization
To rationally select a ligand, we must look beyond empirical screening and utilize quantitative descriptors. The Tolman Cone Angle (θ) has historically been used to measure steric bulk, but modern computational chemistry relies on the Percent Buried Volume (%Vbur) —the percentage of a sphere around the metal center occupied by the ligand[1].
A distinct "reactivity cliff" is often observed: monophosphines with a %Vbur > 36% are generally required to force the formation of the highly active L₁Pd(0) species[6].
| Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) | Primary Speciation | Optimal Application |
| PPh₃ | ~145° | ~30% | L₂Pd(0) | Unhindered aryl iodides/bromides. |
| P(t-Bu)₃ | ~182° | ~40% | L₁Pd(0) | General bulky/electron-rich couplings. |
| SPhos | N/A (Flexible Biaryl) | ~40 - 45% | L₁Pd(0) | Suzuki-Miyaura of unactivated aryl chlorides. |
| XPhos | N/A (Flexible Biaryl) | ~45 - 50% | L₁Pd(0) | Buchwald-Hartwig with secondary amines. |
| BrettPhos | N/A (Flexible Biaryl) | > 50% | L₁Pd(0) | Buchwald-Hartwig with primary amines. |
Visualizing the System: Workflows and Mechanisms
Understanding the catalytic cycle and having a logical troubleshooting framework are essential for resolving reactivity issues.
Caption: The Pd-catalyzed cross-coupling cycle highlighting key failure points (poisoning and side-reactions).
Caption: Decision tree for diagnosing and resolving poor reactivity in cross-coupling reactions.
Experimental Protocols: Self-Validating High-Throughput Screen
Objective: Screen 4 ligands and 2 bases for a problematic Buchwald-Hartwig Amination. Matrix: Ligands (RuPhos, XPhos, BrettPhos, tBuBrettPhos) × Bases (NaOtBu, Cs₂CO₃) = 8 conditions + 2 controls.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (in Glovebox or via Schlenk line):
-
Dispensing Catalysts:
-
Into 8 separate oven-dried 2-dram vials equipped with stir bars, add 2 mol% of the respective Pd-G3 precatalyst (e.g., RuPhos-Pd-G3, XPhos-Pd-G3, etc.). G3 precatalysts are used to guarantee a 1:1 Pd:Ligand ratio and rapid activation[4].
-
-
Dispensing Bases:
-
Add 1.5 equivalents of NaOtBu to vials 1-4.
-
Add 1.5 equivalents of finely milled, anhydrous Cs₂CO₃ to vials 5-8.
-
-
Control Setup (Critical for Trustworthiness):
-
Vial 9 (Positive Control): Use a highly reactive, unhindered aryl bromide (e.g., 4-bromotoluene) with morpholine, XPhos-Pd-G3, and NaOtBu. If this fails, your reagents or atmosphere are compromised.
-
Vial 10 (Negative Control): Target substrates + Base, but NO palladium catalyst. This rules out background uncatalyzed SNAr reactivity.
-
-
Reaction Initiation:
-
Add 1.0 mL of the substrate stock solution to all 10 vials.
-
Seal the vials with Teflon-lined crimp caps. Remove from the glovebox.
-
-
Heating and Analysis:
-
Place the vials in an aluminum heating block pre-heated to 100 °C for 12 hours[7].
-
Cool to room temperature, quench with 1 mL of acetonitrile, filter through a small Celite plug to remove base/palladium, and analyze via LC-MS.
-
Data Interpretation: Compare the conversion of the target vials against the positive and negative controls to identify the optimal Ligand/Base combination.
-
References
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at:[Link]
-
Impact of Phosphine Featurization Methods in Process Development. ACS Publications. Available at:[Link]
Sources
Technical Support Center: Pyridine Functionalization Troubleshooting & FAQs
Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Pyridine functionalization is notoriously challenging due to the electron-deficient nature of the aromatic ring, which often leads to poor regioselectivity, over-alkylation, and nucleophilic addition side products.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you identify and minimize side products during your experiments.
FAQ 1: Radical Alkylation (Minisci-Type Reactions)
Q: When performing a Minisci reaction on pyridine, I am obtaining an inseparable mixture of C2 and C4 alkylated regioisomers, along with di-alkylated side products. How can I achieve strict regiocontrol?
Mechanistic Causality: In a traditional Minisci reaction, acid is used to protonate the basic heteroarene, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) to facilitate the addition of nucleophilic carbon-centered radicals[1]. However, the LUMO coefficients at the C2 and C4 positions of protonated pyridine are nearly identical. This lack of electronic differentiation is the primary cause of the C2/C4 regioisomer mixtures and subsequent over-alkylation (di-substitution)[1].
The Solution: To minimize these side products, you must bypass the intrinsic electronic bias of the pyridine ring. This can be achieved through prefunctionalization with a blocking group or by utilizing N-functionalized pyridinium salts under visible-light photocatalysis[2]. For instance, employing a maleate-derived blocking group directs the radical exclusively to the C4 position under acid-free conditions, completely suppressing C2-alkylation and over-alkylation[3]. Alternatively, using carbamoyl radicals on N-functionalized pyridinium salts electrostatically engages the nitrogen, driving exclusive C2-selectivity[2],[4].
Workflow comparing traditional Minisci regioselectivity issues vs. blocked C4-selective pathways.
Quantitative Comparison of Minisci Regioselectivity
| Substrate | Reagents / Radicals | Conditions | C2:C4 Ratio | Major Side Products |
| Pyridine | Pivalic acid, Ag+, S₂O₈²⁻ | Acidic, Heat | ~1:1.2 | Di-tert-butylpyridine[1] |
| Pyridine | Maleate blocking group, Pivalic acid | Acid-free, 50 °C | >99:1 (C4) | None observed[3] |
| N-Pyridinium Salt | Phosphinoyl radical | Visible light | >99:1 (C4) | None observed[4] |
| N-Pyridinium Salt | Carbamoyl radical | Visible light | >99:1 (C2) | None observed[2] |
Protocol 1: C4-Selective Minisci Reaction via Maleate Blocking
Self-Validating Methodology for exclusive C4-alkylation.
-
Activation: In a 15 mL culture tube, dissolve the pre-formed maleate-pyridinium salt (0.5 mmol, 1.0 equiv) in 2.5 mL of dichloroethane (DCE).
-
Validation Checkpoint: The salt should be fully soluble. If a suspension persists, verify the purity of your starting pyridinium salt via NMR.
-
-
Reagent Addition: Add the target carboxylic acid (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv), and AgNO₃ (20 mol%)[3].
-
Biphasic Initiation: Add 2.5 mL of H₂O to create a biphasic mixture. Stir vigorously at 50 °C for 2 hours[3].
-
Validation Checkpoint: Monitor the aqueous layer's pH and perform an LCMS scan of the organic layer at 60 minutes. The disappearance of the starting mass and appearance of the C4-adduct mass confirms radical propagation.
-
-
Workup: Dilute with dichloromethane, separate the organic layer, and concentrate. The blocking group is easily removed during standard basic workup, yielding the pure C4-alkylated pyridine[3].
FAQ 2: Directed Ortho-Metalation (DoM)
Q: I am attempting a Directed ortho-Metalation (DoM) on my pyridine substrate using n-BuLi, but my primary yield consists of nucleophilic addition byproducts instead of the desired ortho-functionalized pyridine. What is going wrong?
Mechanistic Causality: The C=N double bond of the pyridine ring is highly susceptible to nucleophilic attack. When using strong, unhindered organolithium reagents like n-butyllithium (n-BuLi), the kinetics of nucleophilic addition to the azomethine bond outpace the thermodynamics of C-H deprotonation[5],[6]. This results in the destruction of the aromatic ring and the formation of dihydropyridine side products.
The Solution: To suppress nucleophilic addition, you must switch to a highly hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[5]. For even greater robustness and to prevent the degradation of the highly unstable 2-pyridyllithium intermediate, perform an in situ transmetalation by trapping the lithiated species immediately with a Zinc complex (ZnCl₂·TMEDA) at room temperature[7].
Divergent pathways in Directed ortho-Metalation based on base selection and in situ trapping.
Protocol 2: Robust C2-Selective Deprotonation & Zinc Trapping
Self-Validating Methodology for eliminating nucleophilic addition.
-
Base Preparation: In a flame-dried flask under argon, prepare LiTMP by adding n-BuLi to 2,2,6,6-tetramethylpiperidine in anhydrous THF at -78 °C.
-
In Situ Trapping Setup: Add ZnCl₂·TMEDA (1.1 equiv) to the reaction mixture before or simultaneously with the pyridine substrate[7].
-
Deprotonation/Transmetalation: Introduce the halopyridine substrate. The LiTMP coordinates with the pyridine nitrogen (Complex-Induced Proximity Effect) and selectively deprotonates the C2 position[7].
-
Validation Checkpoint: The immediate presence of the Zinc complex traps the transient 2-pyridyllithium, forming a stable heteroarylzinc species. You can safely allow the reaction to warm to room temperature without observing the dark red/brown degradation characteristic of pyridyne formation[7].
-
-
Electrophilic Quench: Add your desired electrophile (e.g., Iodine) and stir. Quench with saturated NH₄Cl.
FAQ 3: Electrophilic Aromatic Substitution (EAS) vs. Umpolung
Q: I am trying to perform an electrophilic functionalization on pyridine, but the reaction either fails completely or yields trace amounts of product. How can I force this reaction?
Mechanistic Causality: Direct Electrophilic Aromatic Substitution (EAS) on pyridine is exceptionally difficult. The electronegative nitrogen atom withdraws electron density from the ring. Furthermore, under the acidic conditions typically required for EAS, the nitrogen atom protonates to form a pyridinium ion, which drastically deactivates the ring further against electrophilic attack.
The Solution: Instead of fighting the electronic nature of the ring, utilize an Umpolung (polarity reversal) strategy by oxidizing the pyridine to a Pyridine N-oxide . The N-oxide acts as an activating group, delocalizing negative charge into the C2 and C4 positions. By subsequently treating the N-oxide with an electrophilic activating agent like trifluoromethanesulfonic anhydride (Tf₂O), you create a highly reactive intermediate that readily accepts nucleophiles (such as malonates), followed by rearomatization to yield the functionalized pyridine[8].
Umpolung strategy for pyridine functionalization via N-oxide activation and nucleophilic addition.
Protocol 3: Regioselective Functionalization via Pyridine N-Oxide Activation
Self-Validating Methodology for redox-neutral functionalization.
-
Oxidation: Convert your pyridine substrate to the corresponding N-oxide using mCPBA in DCM, followed by basic workup.
-
Electrophilic Activation: Dissolve the Pyridine N-oxide in anhydrous DCM and cool to -78 °C. Slowly add Triflic Anhydride (Tf₂O, 1.1 equiv)[8].
-
Validation Checkpoint: A distinct color change (often pale yellow to deep orange, depending on substituents) indicates the successful formation of the highly electrophilic N-triflyloxypyridinium intermediate.
-
-
Nucleophilic Attack: Add the malonate nucleophile (1.2 equiv) and a base such as DIPEA (2.0 equiv)[8].
-
Rearomatization: Allow the reaction to slowly warm to room temperature.
-
Validation Checkpoint: Monitor via TLC. The consumption of the highly polar N-oxide intermediate and the appearance of a less polar, UV-active spot confirms successful nucleophilic addition and subsequent rearomatization[8].
-
References
-
Recent Advances in Minisci-Type Reactions. - SciSpace - [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - Organic-Chemistry.org -[Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation - ResearchGate - [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone - IBS Publications Repository -[Link]
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity - ACS Publications - [Link]
-
Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC - [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature for Selective Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to one of the most critical and nuanced parameters in selective cross-coupling reactions: temperature . For researchers, chemists, and drug development professionals, mastering temperature control is often the key to unlocking high yields and, more importantly, exquisite selectivity. Insufficient heat can lead to sluggish or incomplete reactions, while excessive temperatures can trigger a cascade of side reactions, degrade sensitive functional groups, or decompose the catalyst.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions for your specific chemical system.
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues
This section is designed to address specific experimental failures. Identify the problem that best matches your observation to find potential causes and temperature-based solutions.
Problem 1: My reaction shows low yield or has stalled completely.
Initial Assessment: Low conversion is a common issue that can often be traced back to suboptimal reaction kinetics or catalyst deactivation, both of which are heavily influenced by temperature.[2]
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The most straightforward cause is that the temperature is too low to overcome the activation energy of a key step in the catalytic cycle, often the oxidative addition.[3] This is particularly true for less reactive coupling partners, such as aryl chlorides.[4]
-
Catalyst Decomposition at High Temperature: You may have overshot the optimal temperature, leading to the deactivation of your catalyst. A common visual cue for this is the formation of palladium black.[4][5]
-
Solution: First, try running the reaction at a lower temperature.[4][6] If a reasonable rate cannot be achieved at a temperature where the catalyst is stable, a more robust catalytic system is required. Consider screening different ligands or using modern, air-stable precatalysts that are designed for higher thermal stability.[3][4]
-
-
Poor Reagent Solubility: One or more of your starting materials may not be fully dissolved at the current reaction temperature, limiting their availability to the catalyst.
-
Solution: While a modest increase in temperature can improve solubility, a better first step is to screen alternative anhydrous solvents in which all components are fully soluble at a lower temperature.[6]
-
Problem 2: I'm observing significant side products (e.g., homocoupling, hydrodehalogenation).
Initial Assessment: The formation of side products is a classic sign that a competing reaction pathway is active. Temperature is a powerful tool to modulate the relative rates of the desired coupling versus these undesired pathways.[7][8]
Possible Causes & Solutions:
-
Hydrodehalogenation/Debromination: This side reaction, where the halide is replaced by a hydrogen atom, is often promoted by higher temperatures which can favor the formation and reaction of palladium-hydride species.[1][6]
-
Solution 1 (Lower Temperature): Reduce the reaction temperature. The desired C-C or C-N bond formation often has a lower activation energy than hydrodehalogenation, so lowering the heat can significantly improve the product ratio.[6]
-
Solution 2 (Check Reagents): Ensure all solvents and reagents are rigorously anhydrous. Water or other protic impurities can be a source for the palladium-hydride species that cause this side reaction.[6]
-
-
Homocoupling: The dimerization of one of the coupling partners (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) is a frequent and troublesome side reaction.[3][9]
-
Solution 1 (Lower Temperature): High temperatures can accelerate the rate of homocoupling.[1][7] Attempting the reaction at a lower temperature is often a successful first step to minimize this byproduct.
-
Solution 2 (Improve Inert Atmosphere): For Suzuki reactions, the most common cause of homocoupling is the presence of oxygen.[1][2] Ensure your degassing procedure is rigorous and that a positive pressure of inert gas is maintained throughout the reaction.
-
| Side Reaction | Common Cause Related to Temperature | Recommended Temperature Adjustment | Citation |
| Hydrodehalogenation | High temperature promotes Pd-H formation/activity. | Lower the reaction temperature. | [1][6] |
| Homocoupling | High temperature can favor oxidative coupling. | Lower the reaction temperature. | [1][7] |
| Catalyst Decomposition | Temperature exceeds catalyst's thermal stability. | Lower the temperature; screen for a more stable catalyst. | [4][5] |
| Substrate/Product Degradation | Sensitive functional groups are unstable at the reaction temperature. | Lower the temperature; reduce reaction time. | [2][10] |
Problem 3: My reaction is giving the wrong isomer or poor regioselectivity.
Initial Assessment: When a reaction can produce multiple isomers (e.g., linear vs. branched in a Heck reaction, or coupling at different positions on a poly-halogenated heterocycle), temperature can be used to favor one product over the other by leveraging the principles of kinetic versus thermodynamic control.[11][12]
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: The product that is formed the fastest (i.e., has the lowest activation energy). It is typically favored at lower temperatures .
-
Thermodynamic Product: The most stable product. It is favored at higher temperatures , which provide enough energy to overcome the activation barrier of the reverse reaction from the kinetic product, allowing the system to reach equilibrium.[12]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical for selectivity in cross-coupling reactions?
Temperature is a fundamental parameter that directly influences three key aspects of a reaction:
-
Reaction Rate: According to the Arrhenius equation, reaction rates increase with temperature. This can be used to accelerate sluggish reactions but must be balanced against the stability of the reactants and catalyst.[13]
-
Catalyst Stability and Activity: Every catalyst system has an optimal operating temperature range. Below this range, it may be inactive; above it, it can decompose, leading to low yields and reproducibility issues.[4]
-
Selectivity Between Competing Pathways: Most reactions have multiple potential pathways, including the desired product formation and various side reactions. Each pathway has its own activation energy. By adjusting the temperature, you can preferentially supply enough energy for the desired reaction to proceed while keeping competing pathways dormant.[13]
Q2: How should I properly set up a temperature-controlled reaction?
Precise and uniform heating is crucial for reproducible results. A hot plate with a magnetic stirrer is common, but direct contact can create hot spots.
-
Best Practice: Use a thermal bath (e.g., silicone oil or sand) to ensure uniform heating of the reaction flask.[14] The flask should be submerged in the bath, and the bath's temperature should be monitored with a separate thermometer or thermocouple probe placed directly in the bath, close to the reaction flask.[15] For reactions requiring vigorous stirring, ensure the stir bar is not struggling, as inefficient mixing can also lead to localized temperature gradients.[14]
Caption: A diagram of a standard laboratory setup for a heated reaction.
Q3: When should I consider using microwave irradiation?
Microwave-assisted synthesis uses microwave radiation to heat the reaction mixture. This can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating.[9][16]
-
Consider Microwave Heating When:
-
You need to perform high-throughput screening of reaction conditions.
-
Conventional heating leads to long reaction times (e.g., >24 hours).
-
You are working with thermally robust substrates and catalysts.
-
You observe improved yields or selectivity in literature precedents for similar reactions.[9][16]
-
Q4: My reaction is highly exothermic. How can temperature be managed?
For highly exothermic reactions, the heat generated can cause the temperature to rise uncontrollably, leading to safety risks and product degradation.
-
Control Strategies:
-
Slow Addition: Add one of the reactants slowly via a syringe pump to a pre-heated solution of the other components. The rate of addition can be used to control the rate of heat generation.[17]
-
Cooling Baths: Run the reaction in an ice bath or a cryo-cooler to actively remove heat as it is generated.
-
Flow Chemistry: For industrial applications or particularly hazardous reactions, continuous flow reactors offer exceptionally high surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation and precise temperature control.[18]
-
Experimental Protocols
Protocol 1: Systematic Temperature Screening for a Coupling Reaction
This protocol describes a parallel approach to efficiently determine the optimal temperature for a new coupling reaction.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution containing your aryl halide, coupling partner, base, and solvent. Ensure all components are well-mixed.
-
Aliquotting: Dispense equal volumes of the stock solution into several identical reaction vials (e.g., 4 mL vials), each containing a magnetic stir bar.
-
Catalyst Addition: To each vial, add the same amount of the palladium precatalyst and/or ligand.
-
Sealing: Tightly cap each vial with a PTFE-lined cap.
-
Heating: Place the vials in separate wells of a pre-heated aluminum reaction block set to different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C). Ensure vigorous stirring.[4]
-
Monitoring: After a set time (e.g., 2 hours), remove a small aliquot from each reaction vial for analysis by LC-MS or GC-MS.
-
Analysis: Compare the conversion to product, consumption of starting materials, and formation of byproducts across the different temperatures to identify the optimal setpoint that balances reaction rate with minimal side product formation.[4]
| Reaction | Typical Temperature Range (°C) | Notes | Citation |
| Suzuki-Miyaura | 80 - 120 °C | Often requires heating, but excessive heat can promote protodeboronation and homocoupling. | [1][2] |
| Heck | 90 - 140 °C | High temperatures are often beneficial for catalyst longevity and reaction rate, especially with high dilution. | [19] |
| Sonogashira | Room Temp - 100 °C | Many modern systems work at room temperature, but heating may be required for less reactive bromides. Excessive heat promotes homocoupling. | [1][3][5] |
| Buchwald-Hartwig | 80 - 110 °C | Typical range for many systems, though highly active catalysts can operate at room temperature. | [20] |
References
- Cross-Coupling Reactions Guide. Google Cloud.
- How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). ACS Publications.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Temperature‐controlled Suzuki–Miyaura coupling. ResearchGate.
- Managing reaction temperature for selective 2-Bromopyrazine coupling. Benchchem.
- Advances in Cross-Coupling Reactions. MDPI.
- Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes. Benchchem.
- Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. ACS Publications.
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- Temperature-Controlled Chemoselective Couplings of Alkyl Halides with Disulfides. ACS Publications.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- How to set a synthesis reaction to a particular temperature? ResearchGate.
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? ACS Publications.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. ResearchGate.
- Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual.
- Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya.
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Technical Support Center: Troubleshooting Debromination Side Reactions
Welcome to the Technical Support Center dedicated to a pervasive challenge in modern organic synthesis: the unwanted side reaction of debromination. This guide is designed for researchers, scientists, and drug development professionals who encounter the frustrating loss of a carbon-bromine bond during their synthetic endeavors. Here, we will dissect the root causes of this common issue and provide actionable, field-proven strategies to mitigate it, ensuring your reactions proceed with the desired selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, often referred to as hydrodebromination or reductive debromination, is a side reaction where a bromine atom on an organic molecule is replaced by a hydrogen atom.[1][2] This is particularly problematic in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, where the C-Br bond is the intended site of reactivity.[3][4] The formation of the debrominated byproduct reduces the yield of the desired product, introduces impurities that can be difficult to separate, and complicates reaction analysis.[4]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions, debromination is often mediated by the formation of a palladium-hydride (Pd-H) species.[2][4] This Pd-H intermediate can arise from various sources within the reaction mixture, including:
-
Bases: Organic amine bases, such as triethylamine, can act as hydride donors.[3]
-
Solvents: Protic solvents like alcohols or even residual water can be a source of hydrides.[5][6] Some aprotic polar solvents like DMF can also promote this side reaction.[6][7]
-
Starting Materials: Impurities in the reagents can contribute to the formation of Pd-H.[1]
Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the replacement of the bromine atom with hydrogen.[4]
Q3: How can I detect and quantify debromination byproducts?
A3: A combination of analytical techniques is typically employed to identify and quantify debrominated impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying the components of a reaction mixture.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is excellent for quantifying the ratio of the desired product to the debrominated byproduct by comparing the integration of characteristic signals.[4]
Q4: Can reaction work-up procedures cause debromination?
A4: Yes, work-up conditions can sometimes lead to debromination, especially if residual catalyst is present.[4] If your product is sensitive to acid or base, neutralization or extraction steps could promote the unwanted reaction. It is advisable to test the stability of your product under the planned work-up conditions on a small scale first.[4]
In-Depth Troubleshooting Guides
This section provides detailed strategies to address debromination in specific, commonly encountered experimental scenarios.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of the Ar-H (debrominated) byproduct alongside the desired Ar-Ar' product.[4]
-
Low conversion of the aryl bromide starting material.[4]
-
A complex product mixture that complicates purification.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting debromination in Heck coupling.
Detailed Recommendations:
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. [3][6] | Heck reactions are often run at high temperatures, which can accelerate the rate of hydrodehalogenation. [6]Running the reaction at the lowest effective temperature can minimize this side reaction. |
| Base | Switch from an organic base (e.g., Et₃N) to an inorganic base (e.g., K₂CO₃, NaOAc). [6] | Organic amine bases can act as hydride donors, directly contributing to the formation of the Pd-H species responsible for debromination. [3]Inorganic bases are less likely to participate in this pathway. |
| Solvent | Change the solvent from DMF to a less reducible solvent like toluene or dioxane. [6] | Polar aprotic solvents like DMF can sometimes promote hydrodehalogenation. [6] |
Issue 3: Debromination in Sonogashira Coupling
Symptoms:
-
Formation of the debrominated starting material instead of the desired aryl-alkyne product.
-
This is especially common with electron-poor aryl halides. [10] Troubleshooting Workflow:
Caption: A systematic approach to address debromination in Sonogashira coupling.
Detailed Recommendations:
| Parameter | Recommended Action | Rationale |
| Copper Co-catalyst | Attempt a copper-free Sonogashira protocol. [10] | The copper(I) co-catalyst can sometimes promote side reactions, including debromination. [10]Several copper-free methods have been developed and may offer a cleaner reaction profile. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃). [10] | These ligands can accelerate the desired cross-coupling reaction relative to the competing debromination pathway. |
| Base | Use a non-nucleophilic organic base like triethylamine (Et₃N) or DBU. [10] | The choice of amine base is crucial for the Sonogashira catalytic cycle and can significantly impact the reaction outcome. [10][11] |
| Solvent | Use aprotic solvents such as THF or DMF. [10] | The solvent can influence the solubility of reactants and the stability of catalytic intermediates. [7][10] |
Experimental Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where debromination is a known or observed side reaction.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) [4]* Bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%) [4]* Mild inorganic base (e.g., K₃PO₄, 2.0 eq) [4]* Anhydrous, degassed aprotic solvent (e.g., Toluene or 1,4-Dioxane) [3][5]* Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard glassware, syringes, and magnetic stirrer
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, arylboronic acid, palladium pre-catalyst, phosphine ligand, and base. [3][4]2. Solvent Addition: Add the anhydrous, degassed solvent via syringe. [3][5]3. Reaction: Stir the mixture at a reduced temperature (e.g., start at 40 °C). [4]4. Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. Pay close attention to the formation of both the desired product and the debrominated byproduct. [4]5. Temperature Adjustment (if necessary): If the reaction is sluggish, incrementally increase the temperature in 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct. [4]6. Work-up: Upon completion (or when the ratio of product to byproduct is optimal), cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). [4][5]7. Purification and Analysis: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. [4][12]Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated arene. [4]Further purification can be achieved by column chromatography. [12]
Concluding Remarks
Debromination is a complex side reaction influenced by a multitude of interconnected experimental parameters. A systematic and logical approach to troubleshooting, grounded in a mechanistic understanding of the reaction, is paramount to overcoming this synthetic hurdle. By carefully selecting the ligand, base, solvent, and temperature, researchers can significantly suppress unwanted debromination and achieve higher yields of their target molecules. This guide serves as a foundational resource to empower scientists in their efforts to develop robust and efficient chemical transformations.
References
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (n.d.). How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline.
- BenchChem. (2025, December). preventing debromination in subsequent reaction steps.
- BenchChem. (n.d.). Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions.
- BenchChem. (n.d.). Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.
- BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
-
MDPI. (2024, April 4). Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
ACS Publications. (2025, June 19). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Retrieved from [Link]
-
PMC. (2025, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from [Link]
-
PMC - NIH. (n.d.). Reductive debromination of 1,2-dibromides with anisidines. Retrieved from [Link]
-
PubMed. (2025, December 15). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- BenchChem. (n.d.). minimizing hydrodehalogenation side products in palladium catalysis.
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
ACS Publications. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
- BenchChem. (2025, November). analytical methods for detecting impurities in 5,7-Dibromoquinoline.
-
MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
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Bio-Rad Laboratories, Inc. (2024, January 26). A Polishing Strategy For Removing Impurities In Bispecific Antibody Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway of room-temperature debromination and.... Retrieved from [Link]
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Bio-Rad Laboratories, Inc. (n.d.). A Polishing Strategy for Removing Impurities in Bispecific Antibody Purification. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of brominated flame retardant thermal decomposition products on HALS. Retrieved from [Link]
-
PubMed. (2017, July 29). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (2024, February 12). A Polishing Strategy for Removing Impurities in Bispecific Antibody Purification. Retrieved from [Link]
-
YouTube. (2024, January 18). A Polishing Strategy for Removing Impurities in Bispecific Antibody Purification. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 30). Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Retrieved from [Link]
-
PubMed. (2022, September 1). Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. Retrieved from [Link]
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Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]
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Chemed.chem.purdue.edu. (n.d.). Organic Reactions. Retrieved from [Link]
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MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting Suzuki, Heck, or Buchwald-Hartwig cross-couplings with pyridine-containing substrates. Pyridines and related N-heterocycles are notorious for shutting down catalytic cycles.
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality of catalyst deactivation and provide self-validating, field-proven strategies to keep your palladium catalysts active and your yields high.
Mechanistic Overview: The Causality of Catalyst Death
Catalyst poisoning by pyridines is fundamentally an issue of competing coordination[1]. The lone pair of electrons on the basic nitrogen atom acts as a strong σ-donor. Instead of the palladium center engaging in the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination), the pyridine nitrogen coordinates irreversibly to the active Pd(0) or intermediate Pd(II) species. This forms a thermodynamically stable, coordinatively saturated off-cycle complex, effectively killing the catalyst[1].
Catalytic cycle of Pd cross-coupling vs. off-cycle pyridine poisoning pathways.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination stalls at 15% conversion when using a 2-aminopyridine substrate. What is happening at the molecular level? A1: You are experiencing severe product/substrate inhibition. 2-Aminopyridines are bidentate-like poisons; they can bind irreversibly to the palladium center, shutting down the catalytic cycle[2]. The reaction stalls because the active [L₁Pd(0)] species is entirely consumed and trapped as an inactive Pd-aminopyridine complex.
Q2: How can I modify my ligand to outcompete pyridine coordination? A2: You must shift the thermodynamic equilibrium away from pyridine binding by using highly sterically hindered, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands)[3]. Ligands like XPhos or BrettPhos feature a biphenyl backbone with massive steric bulk (e.g., tert-butyl or cyclohexyl groups). This bulk physically blocks the pyridine nitrogen from approaching the metal center, while the electron-rich phosphine accelerates the oxidative addition step, pushing the metal through the catalytic cycle faster than the poison can bind[3].
Q3: Ligand tuning isn't working for my highly basic halopyridine. Are there substrate-level modifications I can use? A3: Yes, you can "mask" the nitrogen lone pair. The most robust method is oxidizing the pyridine to a pyridine N-oxide [4]. The N-oxide is significantly less nucleophilic and electron-deficient, preventing it from poisoning the catalyst[4]. Alternatively, you can introduce a Lewis acid additive (like Zinc(II) porphyrins or salphens) to form weak non-covalent Zn···N interactions, which occupy the nitrogen lone pair and prevent over-coordination to the palladium[5].
Q4: Are there specific pre-catalysts designed for highly coordinating nitrogen heterocycles? A4: Yes. Pd-PEPPSI-IPentCl (Pyridine Enhanced Pre-catalyst Preparation Stabilization and Initiation) is exceptionally effective. The massive steric bulk of the 3-pentyl substituents on the N-heterocyclic carbene (NHC) ligand not only facilitates difficult reductive eliminations but specifically mitigates the poisoning effect of 2-aminopyridines[2].
Stepwise troubleshooting workflow to overcome pyridine-induced catalyst deactivation.
Quantitative Strategy Comparison
To help you select the right approach, the table below summarizes the expected outcomes of various mitigation strategies based on empirical field data.
| Mitigation Strategy | Typical Catalyst Loading | Yield Improvement (vs. Baseline) | Key Advantage | Primary Limitation |
| Baseline: Pd(PPh3)4 | 5 – 10 mol% | N/A (< 20% overall) | Low cost | Severe poisoning; rapid catalyst death. |
| Buchwald Ligands (e.g., XPhos) | 1 – 3 mol% | + 50 – 70% | High turnover; avoids extra synthetic steps. | High ligand cost; requires optimization. |
| Pd-PEPPSI-IPentCl Pre-catalyst | 1 – 2 mol% | + 60 – 80% | Specifically handles 2-aminopyridines well. | Requires sourcing specific NHC pre-catalysts. |
| N-Oxide Masking | 5 mol% | + 40 – 60% | Completely abolishes N-binding to Pd. | Adds two synthetic steps (oxidation/reduction). |
| Lewis Acid Additives (Zn salts) | 2 – 5 mol% | + 30 – 50% | Mild conditions; non-covalent protection. | Highly substrate-specific; complex purification. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can definitively prove whether the catalyst remained active or succumbed to poisoning.
Protocol 1: N-Oxide Masking and Cross-Coupling Strategy
This protocol bypasses direct pyridine poisoning by temporarily oxidizing the nitrogen[4].
Step 1: Oxidation
-
Dissolve the halopyridine (1.0 equiv) in dichloromethane (DCM) at 0 °C.
-
Slowly add m-CPBA (1.2 equiv). Stir and allow to warm to room temperature for 4 hours.
-
Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate to isolate the halopyridine N-oxide.
Step 2: Cross-Coupling
-
In a Schlenk tube, combine the halopyridine N-oxide (1.0 equiv), coupling partner (e.g., aryl bromide, 1.2 equiv), K2CO3 (2.0 equiv), Pd(OAc)2 (5 mol%), and PtBu3·HBF4 (15 mol%) in anhydrous toluene (0.3 M)[4].
-
Degas via three freeze-pump-thaw cycles.
-
Heat at 110 °C overnight.
-
Validation Checkpoint: Analyze via TLC/LC-MS. The absence of starting N-oxide confirms the catalyst remained active and unpoisoned.
Step 3: Deoxygenation (Deprotection)
-
Dissolve the coupled N-oxide product (1.0 equiv) in methanol (0.2 M).
-
Add Pd/C (10 mol%) and ammonium formate (10.0 equiv)[4].
-
Stir at room temperature for 2 hours. Filter through Celite and concentrate.
-
Validation Checkpoint: A mass shift of exactly -16 Da in the LC-MS confirms successful deoxygenation and verifies the structural integrity of the final pyridine product.
Protocol 2: Buchwald-Hartwig Amination of 2-Aminopyridines using Pd-PEPPSI-IPentCl
This protocol utilizes extreme steric bulk to force the catalytic cycle forward[2].
-
Setup: Inside a nitrogen-filled glovebox, charge a vial with 2-aminopyridine (1.0 equiv), aryl halide (1.2 equiv), sodium 2,6-di-tert-butyl-4-methylphenoxide (Na-BHT, 2.0 equiv), and Pd-PEPPSI-IPentCl (2 mol%)[2].
-
Solvent: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and stir at 80 °C for 12–24 hours.
-
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Validation Checkpoint: The use of Na-BHT (a mild, sterically hindered base) prevents base-induced degradation. If GC-MS shows complete consumption of the 2-aminopyridine without the formation of palladium black, it validates that the 3-pentyl substituents on the NHC ligand successfully repelled the pyridine nitrogen from the metal center.
References
-
Fereidoonnezhad, M. "Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II." YorkSpace. Available at:[Link]
- Fagnou, K. et al. "Use of N-oxide compounds in coupling reactions." US Patent 20080132698A1.
-
Roisnel, T. et al. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions." PubMed / Chemistry - A European Journal. Available at:[Link]
Sources
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- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. entegris.com [entegris.com]
- 4. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 5. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining work-up procedures for pyridine-containing reaction mixtures
Introduction: The Pyridine Problem
Pyridine is a ubiquitous but notoriously stubborn solvent and base in organic synthesis. With a high boiling point (115°C) and an amphiphilic nature, it resists simple rotary evaporation and partitions stubbornly between aqueous and organic phases during extraction. This technical guide provides field-validated, mechanistic strategies to remove pyridine while preserving the integrity of your target compound.
Work-Up Strategy Decision Matrix
Choosing the correct work-up procedure depends entirely on the physicochemical properties of your target molecule. Use the decision tree below to navigate the optimal workflow.
Caption: Decision tree for selecting an optimal pyridine removal strategy during work-up.
Core Methodologies & Protocols
Protocol A: The Copper(II) Sulfate Wash (The Visual Indicator Method)
Best for: Acid-sensitive compounds and lipophilic products. The Causality: Pyridine acts as a strong ligand for transition metals. When washed with aqueous copper(II) sulfate ( CuSO4 ), pyridine coordinates with Cu2+ to form the tetrapyridinecopper(II) complex, [Cu(py)4]2+ . This complex is highly water-soluble, effectively pulling pyridine out of the organic phase[1]. The Self-Validating System: This method is inherently self-validating. The aqueous layer turns a deep, vibrant royal blue or purple when the complex forms[2]. When the aqueous wash remains the pale blue of uncomplexed CuSO4 , the user has visual confirmation that pyridine has been completely removed[3].
Step-by-Step Methodology:
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)[4].
-
First Wash: Add an equal volume of 10% (or ~0.7 M) aqueous CuSO4 solution to the separatory funnel[1].
-
Extraction: Shake vigorously and vent frequently. Allow the layers to separate. The aqueous layer should turn deep blue/purple[2].
-
Validation: Drain the aqueous layer. Repeat the wash with fresh CuSO4 solution until the aqueous layer no longer changes color and remains pale blue[4].
-
Clean-up: Wash the organic layer once with distilled water to remove residual copper salts, followed by a brine wash[4].
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure[5]. (Note: If a stubborn copper-pyridine complex remains in the organic phase, filter the solution through a plug of neutral aluminum oxide[1].)
Protocol B: Dilute Acid Wash (The Brute-Force Protonation)
Best for: Acid-stable, highly lipophilic compounds. The Causality: Pyridine is a weak base. Washing the mixture with dilute HCl protonates the nitrogen, forming pyridinium chloride[4]. This salt is insoluble in non-polar organic solvents but highly soluble in water, forcing it into the aqueous phase. The Self-Validating System: The success of this method is validated by pH tracking. The extraction is complete only when the aqueous wash retains a highly acidic pH (< 2) after vigorous mixing, proving that the acid is no longer being consumed by residual pyridine[6].
Step-by-Step Methodology:
-
Dilution: Dissolve the crude mixture in an appropriate organic solvent and transfer to a separatory funnel.
-
Acid Wash: Add a volume of dilute aqueous HCl (1-5%) equal to one-third to one-half of the organic volume[6].
-
Extraction: Stopper, shake vigorously, and vent.
-
Validation: Separate the layers and test the pH of the aqueous layer. Repeat the acid washes until the aqueous pH remains strictly acidic[6].
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acid[5].
-
Finalization: Wash with brine, dry over MgSO4 , filter, and concentrate.
Protocol C: Azeotropic Co-Evaporation (The Gentle Volatilization)
Best for: Water-soluble products, basic amines, or highly delicate compounds that cannot tolerate aqueous extraction. The Causality: Pyridine forms a minimum-boiling binary azeotrope with solvents like toluene and cyclohexane[3][4]. By adding toluene to the mixture and concentrating under reduced pressure, the pyridine is "dragged" into the vapor phase at a much lower temperature, bypassing the need for biphasic extraction entirely[7].
Step-by-Step Methodology:
-
Bulk Removal: If pyridine was used as the primary reaction solvent, remove the bulk excess via standard distillation or high-vacuum evaporation first[4].
-
Azeotrope Formation: To the remaining crude oil/residue, add toluene (approximately 3 to 5 times the estimated volume of residual pyridine)[8].
-
Evaporation: Concentrate the mixture under reduced pressure on a rotary evaporator at 40-50°C[9].
-
Iteration: Repeat the toluene addition and evaporation cycle 2-3 times until the distinct odor of pyridine is no longer detectable[3].
Quantitative Parameter Summary
| Work-up Method | Reagent Concentration | Recommended Volume Ratio | Operating Temperature | Validation Metric / Indicator |
| Copper(II) Sulfate Wash | 10-15% wt/vol (~0.7 M) | 50 mL reagent per 5 mL pyridine | Ambient (20-25°C) | Visual: Aqueous layer stays pale blue |
| Dilute Acid Wash | 1-5% wt/vol (1M HCl) | 1/3 of organic volume per wash | Ambient (20-25°C) | pH Paper: Aqueous layer pH < 2 |
| Azeotropic Co-evaporation | Toluene (Neat) | 3:1 to 5:1 (Toluene to Mixture) | 40-50°C (Reduced Pressure) | Sensory/Analytical: Odor / NMR |
(Data synthesized from standard empirical guidelines[1][2][6][7][9])
Troubleshooting & FAQs
Q1: I performed a dilute acid wash, but pyridine is still showing up in my NMR. What went wrong? A: There are two common culprits. First, insufficient mixing can prevent the pyridinium salt from fully transferring into the aqueous phase. Second, pyridine may form a tight salt pair with an acidic product in your mixture, shielding it from external protonation[4]. Ensure you are testing the pH of the aqueous layer after mixing; it must remain strongly acidic[6]. If the problem persists, follow up with a toluene co-evaporation step[8].
Q2: My target product is a basic amine. How do I remove pyridine without washing away my product? A: If your product is a basic amine, an acidic wash will protonate both the pyridine and your product, pulling both into the aqueous waste[4][5]. In this scenario, you must avoid acidic conditions. Rely entirely on azeotropic co-evaporation with toluene or cyclohexane to volatilize the pyridine[3]. Alternatively, rely on chromatography for final purification[4].
Q3: During the CuSO4 wash, a thick emulsion and solid precipitate formed at the interface. How do I break it? A: This occurs when the concentration of the copper-pyridine complex exceeds its solubility limit, causing it to precipitate at the biphasic interface[4]. To resolve this, dilute the system by adding more water and more organic solvent until the precipitate dissolves. If the emulsion is exceptionally stubborn, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts before separating the layers[1][4].
Q4: Can I use solvents other than toluene for azeotropic removal? A: Yes. Cyclohexane and heptane also form lower-boiling azeotropes with pyridine and are frequently used[4][8]. Cyclohexane is often preferred over benzene due to lower toxicity, and it is more volatile than toluene, making it easier to remove on a standard rotary evaporator[3].
Sources
Techniques for removing inorganic by-products from Suzuki reactions
Introduction: The Critical Role of Purification
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1] However, the transformation's success is ultimately measured by the purity of the final product. The reaction mixture invariably contains a host of inorganic species derived from the base, the boronic acid reagent, and the palladium catalyst.[2][3] Effective removal of these by-products is paramount, particularly in the pharmaceutical industry, where stringent limits on metal residues and other impurities are enforced.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of inorganic by-products from Suzuki reactions. It combines frequently asked questions for rapid problem-solving with in-depth troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary inorganic by-products I need to remove after a Suzuki reaction?
The main inorganic impurities are:
-
Boron-containing species: These originate from the boronic acid or its derivatives. This includes unreacted starting material, boroxines (anhydrides of boronic acids), and various borate salts formed under basic reaction conditions.[2]
-
Inorganic salts: These are the result of the base used in the reaction (e.g., potassium phosphate, sodium carbonate, cesium carbonate).[3][5]
-
Palladium residues: The palladium catalyst, whether in its Pd(0) or Pd(II) state, can persist in the crude product as soluble complexes or as heterogeneous palladium black.[2][6]
Q2: What is the most straightforward, first-pass purification method I should try?
A standard aqueous workup is the universal first step. This procedure involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water.[2][7] This simple extraction effectively removes the bulk of water-soluble inorganic salts and some of the more polar boron by-products.[2][4][8]
Q3: My product is contaminated with unreacted boronic acid. What's the best way to remove it?
If a simple aqueous wash is insufficient, an acid-base extraction is highly effective. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH).[9] After separating the layers, the organic phase, now free of the boronic acid, can be washed with brine and dried.[9]
Q4: How can I remove the residual palladium catalyst, especially the fine black precipitate?
Filtration through a pad of diatomaceous earth (Celite) or a short plug of silica gel is the standard method for removing heterogeneous palladium black and other fine particulates.[2][5] For soluble palladium species, more advanced techniques such as treatment with a scavenger resin are necessary.[5][6][10]
In-Depth Troubleshooting Guide
This section addresses specific purification challenges. The selection of the optimal method is highly dependent on the specific product, solvent, and reaction scale.[11]
Problem 1: Persistent Boron Impurities After Standard Workup
Symptoms:
-
NMR spectra show broad signals characteristic of boron species.
-
LC-MS analysis indicates the presence of starting boronic acid or related impurities.
-
Product co-elutes with a polar impurity during column chromatography.
Causality: Boronic acids can have moderate solubility in organic solvents, and some boronic esters are quite nonpolar, making them difficult to remove with a simple water wash. Furthermore, the undesired side reaction of protodeboronation can consume the boronic acid, leaving behind arene by-products that can complicate purification.[12][13]
Solutions:
| Solution | Mechanism | Best For |
| 1. Basic Aqueous Extraction | Converts the acidic boronic acid into a water-soluble boronate salt (R-B(OH)₃⁻), which partitions into the aqueous layer. | Removing unreacted boronic acids with acidic protons. |
| 2. Scavenger Resins | Boronic acid scavengers, often containing diol functionalities, form stable cyclic esters with the boronic acid, which can then be removed by filtration. | Reactions where basic extraction is not feasible due to product instability. |
| 3. Recrystallization | Exploits differences in solubility between the desired product and the boron impurity in a specific solvent system. | Crystalline solid products where impurities prevent proper crystal lattice formation.[2] |
| 4. Chromatographic Optimization | Modifying the solvent system for column chromatography can improve separation. A more polar eluent may be needed to retain the boronic acid on the silica.[2][14] | When impurities have very similar Rf values to the product. |
Problem 2: Residual Palladium Contamination
Symptoms:
-
The isolated product has a grey or black tint.
-
ICP-MS or AAS analysis shows palladium levels above the acceptable limit (typically <5-10 ppm for APIs).[6]
Causality: Palladium can exist in the crude mixture in multiple forms. Pd(0) can precipitate as fine, difficult-to-filter palladium black, while both Pd(0) and Pd(II) can form soluble complexes with phosphine ligands or the product itself, which remain in the organic phase after workup.[6][10]
Solutions:
| Solution | Mechanism | Best For |
| 1. Filtration through Celite/Silica | Provides a fine filter bed that physically traps heterogeneous palladium black particles.[5][10] | Removing insoluble palladium black. Not effective for soluble Pd species.[10] |
| 2. Activated Carbon Treatment | Palladium species are adsorbed onto the high-surface-area activated carbon, which is then removed by filtration. | General-purpose removal of various palladium forms, including colloidal particles.[10][15] |
| 3. Chemical Scavengers | Solid-supported scavengers with functional groups like thiols or amines chelate strongly with palladium.[6][10] The scavenger-Pd complex is then removed by simple filtration.[10] | Efficiently removing soluble palladium species to very low (ppm) levels.[6][11] |
| 4. Aqueous NaHSO₃ Wash | Treatment with sodium bisulfite at elevated temperatures has been shown to reduce palladium content significantly by forming water-soluble complexes.[16] | A cost-effective method for reducing high levels of palladium on a larger scale.[16] |
Workflow & Decision Making
Choosing the right purification strategy is key to an efficient workflow. The following diagrams outline a general workflow and a decision tree for selecting a removal method.
Caption: General purification workflow for Suzuki coupling reaction products.
Caption: Decision tree for selecting a targeted purification method.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the limiting reagent).[17]
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL per 1.0 mmol substrate) and then with brine (1 x 10 mL per 1.0 mmol substrate).[17][18]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[17]
Protocol 2: Filtration through a Celite® Plug
This protocol is performed after the reaction is complete and before the aqueous workup if significant palladium black is visible.
-
Place a cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column.
-
Add a layer of sand (approx. 0.5 cm).
-
Add a layer of Celite (approx. 2-3 cm) and gently tap the column to pack the bed.[10]
-
Pre-wet the Celite pad with the reaction solvent.[10]
-
Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[10]
-
Carefully apply the diluted mixture to the top of the Celite plug and collect the filtrate.
-
Wash the plug with additional fresh solvent to ensure all the product is eluted. The collected filtrate can then proceed to the aqueous workup.
Protocol 3: Acid-Base Extraction for Boronic Acid Removal
This protocol follows a standard aqueous workup if boron impurities persist.
-
Dissolve the crude product in a suitable organic solvent (e.g., EtOAc).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the basic wash (steps 3-5) one more time.
-
Wash the organic layer with brine to remove residual base, then dry over Na₂SO₄, filter, and concentrate.[18]
References
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (URL: [Link])
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. (URL: [Link])
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). (URL: [Link])
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration | Request PDF - ResearchGate. (URL: [Link])
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC. (URL: [Link])
-
Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. (URL: [Link])
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. (URL: [Link])
-
Suzuki purification problem : r/OrganicChemistry - Reddit. (URL: [Link])
-
Don't Forget the Workup | Journal of Chemical Education - ACS Publications. (URL: [Link])
-
Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Microwave-Assisted Synthesis of 5‐Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction - Pendidikan Kimia. (URL: [Link])
- Method of removing palladium - US20050256327A1 - Google P
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. (URL: [Link])
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. (URL: [Link])
-
Your trick to remove residual palladium : r/Chempros - Reddit. (URL: [Link])
-
Can I remove boronic acid using Work up process? - ResearchGate. (URL: [Link])
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (URL: [Link])
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace. (URL: [Link])
-
Suzuki Reaction General Procedure - Consensus Academic Search Engine. (URL: [Link])
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
-
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. (URL: [Link])
-
Protodeboronation - Wikipedia. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 15. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
Cost-Benefit Analysis of Using 3-Bromo-4-chloro-5-methoxypyridine in Scale-Up Synthesis
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the strategic procurement of advanced intermediates has become a critical lever for optimizing scale-up chemistry. 3-Bromo-4-chloro-5-methoxypyridine (CAS 71001-60-0) is a prime example of a tri-substituted building block that offers exceptional synthetic versatility[1],[2].
This guide provides an objective cost-benefit analysis comparing the direct procurement of this advanced intermediate against traditional de novo linear synthesis. By evaluating thermodynamic causality, step economy, and process efficiency, we provide a definitive framework for process chemists deciding whether to "make or buy" this critical scaffold.
Mechanistic Rationale: The Power of Orthogonal Reactivity
The true value of 3-Bromo-4-chloro-5-methoxypyridine lies in its programmable, orthogonal reactivity, which allows for sequential functionalization without the need for protecting groups[3].
The Causality of Selectivity:
-
C3-Bromine (Weaker Bond): The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. Under standard palladium-catalyzed conditions (e.g., Pd(PPh3)4 at 80°C), oxidative addition occurs exclusively at the C3 position[4]. Because the C3 position is meta to the pyridine nitrogen, it lacks the strong electronic activation required for background nucleophilic attack, making it an ideal site for selective Suzuki-Miyaura or Negishi cross-coupling.
-
C4-Chlorine (Electronically Activated): The C4 position is para to the strongly electron-withdrawing pyridine nitrogen. Once the C3 position is functionalized, the C4-Cl bond remains highly susceptible to either Nucleophilic Aromatic Substitution (SNAr) or a second, more forcing Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination using electron-rich ligands like XPhos)[3].
-
C5-Methoxy (Electronic Tuning): The methoxy group acts as an electron-donating moiety, stabilizing the ring system during harsh cross-coupling conditions and providing a synthetic handle for late-stage demethylation (via BBr3) to yield a pyridinol API.
Cost-Benefit Analysis: De Novo Synthesis vs. Advanced Procurement
When scaling up an API containing a 3,4,5-trisubstituted pyridine core, process chemists typically face two routes:
-
Route A (Linear Synthesis): Building the scaffold from a cheaper precursor like 3-bromo-5-hydroxypyridine. This requires methylation, N-oxidation, and a hazardous chlorination step (using POCl3).
-
Route B (Direct Procurement): Purchasing 3-Bromo-4-chloro-5-methoxypyridine directly from commercial suppliers at ≥97% purity[2].
Quantitative Process Comparison
| Parameter | Route A: Linear Synthesis | Route B: Direct Procurement | Impact on Scale-Up |
| Step Count | 4 Distinct Unit Operations | 0 Steps (Ready to use) | Reduces reactor occupancy by ~2 weeks per campaign. |
| Overall Yield | ~53% (Cumulative) | 100% | Eliminates yield attrition and intermediate hold-times. |
| E-Factor (Waste) | High (POCl3, mCPBA byproducts) | Minimal (Outsourced) | Significantly lowers hazardous waste disposal costs. |
| Raw Material Cost | Low (~$150/kg total) | Premium (~$800/kg)[2] | Upfront premium is heavily offset by labor/overhead savings. |
| Impurity Profile | High risk of over-chlorination | Pre-validated purity (≥97%)[2] | Streamlines QA/QC and regulatory documentation. |
Verdict: For campaigns requiring >5 kg of the target API, Route B is economically superior. The premium paid for the advanced intermediate is rapidly recovered by the elimination of hazardous reagents (POCl3), reduction in E-factor, and the freeing up of critical plant capacity.
Visualizing the Strategic Workflow
Figure 1: Workflow comparison of linear synthesis vs direct procurement of the intermediate.
Self-Validating Experimental Protocol: Sequential Cross-Coupling
To demonstrate the utility of 3-Bromo-4-chloro-5-methoxypyridine, the following self-validating protocol outlines a sequential C3-Suzuki / C4-Buchwald-Hartwig functionalization. This system is designed with built-in analytical checkpoints to ensure process integrity.
Step 1: C3-Selective Suzuki-Miyaura Coupling
Objective: Selectively couple an arylboronic acid at the C3 position while preserving the C4-Cl bond.
-
Charge: To a clean, dry reactor, add 3-Bromo-4-chloro-5-methoxypyridine (1.0 eq), Arylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).
-
Solvent & Base: Add a degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v) followed by Na2CO3 (2.0 eq).
-
Reaction: Heat the biphasic mixture to 80°C under nitrogen for 4 hours.
-
Validation Checkpoint 1 (HPLC-UV & LC-MS): Sample the organic layer. The reaction is deemed complete when the starting material is <1% AUC. Crucial: LC-MS must show a single major peak corresponding to the [M+H]+ of the mono-coupled product. The presence of a di-coupled mass indicates poor temperature control or excess boronic acid.
Step 2: C4-Buchwald-Hartwig Amination
Objective: Functionalize the electronically activated C4-Cl bond with a secondary amine.
-
Charge: To the isolated C3-aryl intermediate (1.0 eq) from Step 1, add the target Amine (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).
-
Solvent: Add anhydrous 1,4-dioxane (10 volumes).
-
Reaction: Heat to 100°C under nitrogen for 12 hours. The bulky, electron-rich XPhos ligand is strictly required to facilitate oxidative addition into the C4-Cl bond.
-
Validation Checkpoint 2 (1H NMR): Concentrate a crude sample and analyze via 1H NMR. The disappearance of the amine N-H proton and the characteristic upfield shift of the pyridine C2/C6 protons confirm successful substitution at C4.
Conclusion
For drug development professionals navigating the scale-up of complex heterocycles, the utilization of 3-Bromo-4-chloro-5-methoxypyridine represents a highly strategic investment. By leveraging the fundamental causality of orthogonal C-Br and C-Cl bond reactivities, chemists can execute rapid, protecting-group-free syntheses. The cost-benefit analysis clearly demonstrates that the upfront cost of this advanced intermediate is eclipsed by the profound savings in plant time, waste management, and overall process reliability.
Sources
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Chalcone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Chalcone Scaffold - A Privileged Intermediate in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of new therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The chalcone scaffold, characterized by a 1,3-diphenyl-2-propen-1-one core, is a prime example of such a privileged intermediate.[1] Found abundantly in edible plants, chalcones serve as precursors to flavonoids and isoflavonoids.[2] Their synthetic accessibility, primarily through the straightforward Claisen-Schmidt condensation, makes them an attractive starting point for generating diverse libraries of novel compounds.[3][4]
This guide provides an in-depth comparison of the biological activity of novel compounds derived from the chalcone intermediate, with a focus on their potential as anticancer agents. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key screening assays.
The Synthetic Strategy: Generating Diversity from a Common Core
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[3] This reaction's elegance lies in its simplicity and versatility, allowing for the introduction of a wide array of substituents on both aromatic rings (A and B) of the chalcone backbone.
The choice of substituents is a critical aspect of rational drug design, directly influencing the compound's physicochemical properties and its interaction with biological targets. For instance, the introduction of electron-donating groups (e.g., -OCH3, -OH) or electron-withdrawing groups (e.g., -Cl, -F) can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its biological activity.[1]
Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol outlines the general procedure for synthesizing chalcone derivatives.
Materials:
-
Substituted benzaldehyde
-
Substituted acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Ice
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted benzaldehyde and substituted acetophenone in ethanol.[2]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[5]
-
Neutralization and Filtration: Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the chalcone to precipitate. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
Causality in Synthesis: The choice of a base catalyst facilitates the deprotonation of the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration reaction yields the characteristic α,β-unsaturated ketone of the chalcone scaffold.
Screening for Anticancer Activity: The MTT Assay
A fundamental step in identifying potential anticancer agents is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., HEK293)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.[8]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and dissolve the formazan crystals in DMSO.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Comparative Analysis of Novel Chalcone Derivatives
To illustrate the impact of structural modifications on anticancer activity, the following table presents a comparative analysis of hypothetical chalcone derivatives against two cancer cell lines (MCF-7 and HeLa) and a normal cell line (HEK293).
| Compound ID | Ring A Substituent | Ring B Substituent | MCF-7 IC50 (µM)[10] | HeLa IC50 (µM)[11] | HEK293 IC50 (µM) | Selectivity Index (SI) vs. MCF-7 |
| CH-01 | Unsubstituted | Unsubstituted | 25.5 | 32.1 | >100 | >4.0 |
| CH-02 | 4-OCH3 | Unsubstituted | 15.2 | 20.8 | >100 | >6.6 |
| CH-03 | Unsubstituted | 4-Cl | 8.7 | 12.4 | 85.3 | 9.8 |
| CH-04 | 4-OCH3 | 4-Cl | 3.1 | 5.6 | 65.2 | 21.0 |
| CH-05 | 2'-OH, 4',6'-di-OCH3 | 3,4,5-tri-OCH3 | 1.5 | 2.8 | 45.7 | 30.5 |
Structure-Activity Relationship (SAR) Insights:
-
Electron-donating groups: The presence of a methoxy group (-OCH3) on Ring A (CH-02 vs. CH-01) generally enhances anticancer activity.[1]
-
Electron-withdrawing groups: A halogen, such as chlorine (-Cl), on Ring B (CH-03 vs. CH-01) significantly increases cytotoxicity.[1]
-
Synergistic Effects: The combination of an electron-donating group on Ring A and an electron-withdrawing group on Ring B (CH-04) leads to a substantial improvement in potency.
-
Polysubstitution: Multiple methoxy groups on both rings (CH-05) can result in highly potent compounds.[12]
-
Selectivity: The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a crucial parameter. A higher SI indicates greater selectivity for cancer cells, a desirable characteristic for a potential drug candidate.
Delving Deeper: Unraveling the Mechanism of Action
Potent anticancer compounds often exert their effects by inducing apoptosis, or programmed cell death.[13] Chalcone derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases, a family of proteases that play a central role in the apoptotic cascade.[11][14]
Confirming Apoptosis: Caspase Activation Assays
To verify that the observed cytotoxicity is due to apoptosis, caspase activation assays can be performed.
Principle: These assays utilize substrates that are specifically cleaved by active caspases, leading to the release of a detectable signal (colorimetric or fluorometric).
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells to release their intracellular contents.
-
Substrate Addition: Add the caspase-3 substrate DEVD-pNA to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours. If caspase-3 is active, it will cleave the substrate, releasing p-nitroaniline (pNA).
-
Absorbance Measurement: Measure the absorbance of pNA at 405 nm using a microplate reader.
Interpretation: An increase in absorbance in the treated samples compared to the untreated control indicates the activation of caspase-3.
Visualizing the Process: Workflows and Pathways
To provide a clear visual representation of the experimental processes and biological pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of chalcone derivatives.
Caption: Workflow for MTT-based cytotoxicity screening.
Caption: Intrinsic pathway of apoptosis induced by chalcones.
Conclusion: From Intermediate to Lead Candidate
This guide has demonstrated the systematic process of screening novel compounds derived from the versatile chalcone intermediate for their biological activity. By employing rational design in the synthesis of a diverse library of derivatives and utilizing robust screening assays such as the MTT assay, we can effectively identify compounds with potent and selective anticancer activity. Further mechanistic studies, like caspase activation assays, provide crucial insights into their mode of action, paving the way for the development of promising lead candidates for future anticancer therapies. The structure-activity relationships derived from these comparative studies are invaluable for guiding the optimization of these lead compounds to enhance their efficacy and safety profiles.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
-
Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. PMC. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
-
Synthesis, Anticancer Activity, and Apoptosis Mechanism of Some Chalcone Derivatives. AIP Publishing. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. PMC. [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Taylor & Francis Online. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Chalcones and their derivatives as anticancer agents: Mechanisms and applications. ResearchGate. [Link]
-
New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity. PMC. [Link]
-
MTT Cell Assay Protocol. Checkpoint lab/protocols. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
New structure–activity relationships of chalcone inhibitors of b | DDDT. Dove Medical Press. [Link]
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. MDPI. [Link]
-
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. PMC. [Link]
-
Apoptotic Caspase Activation and Activity. Springer Nature Experiments. [Link]
-
Apoptosis-associated caspase activation assays. PubMed. [Link]
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- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]
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Head-to-head comparison of different palladium catalysts for pyridine synthesis
As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of pyridine scaffolds. While the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are cornerstones of modern drug development, pyridines present a unique mechanistic hurdle.
This guide provides an objective, data-driven comparison of the leading palladium catalyst systems used for pyridine synthesis. By dissecting the causality behind ligand design and providing self-validating experimental protocols, this guide will help you optimize your catalytic workflows for challenging heteroaryl substrates.
The Mechanistic Challenge: Pyridine as a Catalyst Poison
The fundamental difficulty in pyridine cross-coupling stems from the highly nucleophilic lone pair on the pyridine nitrogen. In a standard catalytic cycle, the active Pd(0) species undergoes oxidative addition into the aryl halide bond to form an electrophilic Pd(II) intermediate.
When using traditional, unshielded catalysts, the pyridine nitrogen of either the substrate or the product can outcompete the transmetalating agent (e.g., boronic acid) for the empty coordination sites on the Pd(II) center[1]. This forms a thermodynamically stable, kinetically inert complex, effectively removing the palladium from the catalytic cycle—a phenomenon known as catalyst poisoning [1]. Overcoming this requires catalysts engineered with extreme steric bulk and powerful electron-donating capabilities.
Catalyst Profiles & Mechanistic Causality
First-Generation Systems: Pd(PPh₃)₄
-
Mechanism & Limitations : Tetrakis(triphenylphosphine)palladium(0) is the traditional baseline catalyst. However, the relatively small cone angle and moderate σ-donating ability of the triphenylphosphine (PPh₃) ligands fail to sterically shield the palladium center. Consequently, the pyridine nitrogen easily coordinates to the metal[2].
-
Verdict : Requires high catalyst loadings (3–5 mol%), harsh temperatures, and extended reaction times (12–24 h) to force the reaction to completion[2]. It is generally obsolete for complex pyridine synthesis.
Buchwald-Type Precatalysts: XPhos Pd G3 & SPhos Pd G3
-
Mechanism & Advantages : Third-generation (G3) Buchwald precatalysts utilize bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos and SPhos). The massive steric profile of the cyclohexyl or isopropyl groups acts as a physical shield, preventing the pyridine nitrogen from approaching the apical positions of the metal center[2]. Furthermore, the lower ring of the biaryl system stabilizes the highly reactive monoligated L-Pd(0) species via π-coordination.
-
Activation : G3 precatalysts contain a 2-aminobiphenyl mesylate backbone that rapidly undergoes reductive elimination under mild basic conditions to generate the active Pd(0) species, preventing the degradation of sensitive pyridine boronic acids[2].
NHC-Ligated Systems: PEPPSI-IPr
-
Mechanism & Advantages : PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-heterocyclic carbene (NHC) ligand (IPr)[3]. NHCs are exceptionally strong pure σ-donors with almost no π-acceptor character. This makes the Pd center incredibly electron-rich, drastically accelerating the oxidative addition into the strong C–Cl or C–Br bonds of deactivated pyridines[3].
-
Stability : The IPr ligand possesses a unique "fence-like" steric profile that tightly wraps the palladium center. The precatalyst is stabilized by a "throwaway" 3-chloropyridine ligand, making it highly stable to air and moisture, allowing for ultra-low catalyst loadings (<1 mol%) and massive turnover numbers (TON).
Quantitative Performance Matrix
The following table summarizes the head-to-head performance of these catalysts in a standard Suzuki-Miyaura coupling of a halogenated pyridine with an arylboronic acid, based on comparative literature data[2][3].
| Catalyst System | Ligand Class | Typical Loading | Optimal Base / Solvent | Temp / Time | Typical Yield | Turnover Number (TON) |
| Pd(PPh₃)₄ | Phosphine (Unshielded) | 3.0 - 5.0 mol% | K₂CO₃ / Dioxane-H₂O | 100°C / 12-24h | 60 - 75% | ~28 |
| SPhos Pd G3 | Dialkylbiaryl Phosphine | 1.0 - 2.0 mol% | K₃PO₄ / 1,4-Dioxane | 100°C / 4-12h | >90% | ~95 |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | 1.0 - 2.0 mol% | K₃PO₄ / THF or Toluene | 80-100°C / 2-8h | >90% | >95 |
| PEPPSI-IPr | N-Heterocyclic Carbene | 0.5 - 1.0 mol% | Cs₂CO₃ / t-AmylOH | 80-100°C / 2-6h | >95% | ~196 |
Catalytic Cycle & Logical Workflow
The diagram below maps the catalytic cycle, explicitly highlighting where traditional catalysts fail (poisoning) and where modern bulky ligands succeed in maintaining the active L-Pd(0) species.
Catalytic cycle of pyridine cross-coupling highlighting ligand-dependent catalyst poisoning.
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. Causality for each reagent choice is provided so researchers can troubleshoot effectively.
Protocol A: High-Throughput Suzuki-Miyaura Coupling (XPhos Pd G3)
Best for: Rapid screening, electron-deficient pyridines, and general library synthesis.
-
Preparation : In an oven-dried Schlenk flask, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground anhydrous K₃PO₄ (2.0 equiv).
-
Causality: K₃PO₄ is strictly required over weaker bases (like Na₂CO₃) because the massive steric bulk of the XPhos ligand requires a highly active, electron-rich boronate complex to successfully drive the transmetalation step[2].
-
-
Catalyst Addition : Add XPhos Pd G3 (1.0 mol%).
-
Degassing : Evacuate and backfill the flask with inert gas (3 cycles). Add degassed THF/Water (10:1 ratio, 0.2 M concentration).
-
Causality: Water is essential to dissolve the phosphate base and facilitate the formation of the reactive boronate species.
-
-
Reaction & Validation : Heat to 80°C with vigorous stirring.
-
Self-Validation Check: Sample the reaction at 2 hours for LC-MS. A successful initiation is indicated by the complete disappearance of the bromopyridine's characteristic isotopic mass peak. If the reaction stalls but the boronic acid is consumed, it indicates protodeboronation—meaning your transmetalation rate is too slow. In this case, increase the water ratio slightly to improve base solubility.
-
-
Workup : Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography[1].
Protocol B: Ultra-Low Loading Coupling (PEPPSI-IPr)
Best for: Large-scale synthesis, highly sterically hindered substrates, and air-tolerant setups.
-
Preparation : Combine the bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in a reaction vial.
-
Causality: Cs₂CO₃ is utilized because the large cesium cation significantly enhances the solubility of the base in alcoholic solvents compared to potassium salts[3].
-
-
Catalyst Addition : Add PEPPSI-IPr (0.5 mol%).
-
Solvent : Add t-AmylOH (0.2 M).
-
Causality: t-AmylOH is a bulky, non-nucleophilic protic solvent. It stabilizes the highly polar catalytic intermediates and promotes high turnover without participating in unwanted side reactions[3].
-
-
Reaction & Validation : Heat to 100°C for 2–4 hours.
-
Self-Validation Check: The PEPPSI precatalyst is initially a pale yellow powder. Upon heating, the 3-chloropyridine "throwaway" ligand dissociates, and the solution will visibly darken to a deep orange/brown, visually confirming the generation of the active L-Pd(0) species[3].
-
Conclusion & Selection Matrix
When synthesizing substituted pyridines, the choice of catalyst dictates the success of the workflow:
-
Discard Pd(PPh₃)₄ for pyridine couplings; the lack of steric shielding guarantees catalyst poisoning and poor yields[1][2].
-
Default to XPhos Pd G3 or SPhos Pd G3 for routine, high-throughput discovery chemistry due to their rapid room-temperature activation and broad substrate tolerance[2].
-
Scale up with PEPPSI-IPr when pushing for process chemistry optimization. Its unparalleled stability allows for sub-1% catalyst loadings, drastically reducing heavy metal contamination in the final active pharmaceutical ingredient (API).
References
-
ResearchGate. "Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions." Available at: [Link]
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A Senior Application Scientist's Guide to Validating Product Structure with 2D NMR: COSY vs. HSQC
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property.[1][2][3] While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a fundamental overview of a chemical environment, complex molecules often yield congested spectra where signals overlap, making definitive assignments challenging.[4][5] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, offering enhanced spectral resolution by spreading correlations across a second dimension.[5][6][7]
This guide, crafted from the perspective of a seasoned application scientist, delves into two of the most powerful and routinely used 2D NMR techniques for structural validation: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We will move beyond a simple recitation of steps to explore the underlying principles, the strategic reasoning behind experimental choices, and the synergistic power of these techniques in providing a self-validating system for your product's structure.
The Foundational Pillars of Structure Elucidation: What COSY and HSQC Reveal
At its core, 2D NMR allows us to visualize correlations between different nuclei within a molecule.[6] The choice between COSY and HSQC is not a matter of one being superior, but rather of understanding the unique and complementary information each provides.
COSY: Mapping the Proton-Proton Network
COSY, or Correlation Spectroscopy, is a homonuclear experiment that identifies protons that are "J-coupled" to each other, typically through two or three chemical bonds.[8][9] In a COSY spectrum, the 1D proton NMR spectrum is plotted on both the x and y axes.[10] The diagonal of the spectrum simply shows the peaks of the 1D spectrum. The crucial information lies in the off-diagonal "cross-peaks," which indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[5][10] By "walking" through the cross-peaks, one can trace out the spin systems within a molecule, effectively mapping the proton connectivity along the carbon backbone.[5][8]
HSQC: Directly Linking Protons to Their Carbons
HSQC, or Heteronuclear Single Quantum Coherence, is a heteronuclear experiment that reveals one-bond correlations between a proton and the carbon atom to which it is directly attached.[11][12][13] The resulting spectrum displays the proton NMR spectrum on one axis and the carbon-13 NMR spectrum on the other.[14] Each peak in the HSQC spectrum represents a direct C-H bond.[13] This technique is exceptionally powerful for unambiguously assigning proton signals to their corresponding carbon atoms, which is a critical step in building the molecular framework.[11]
A Head-to-Head Comparison: COSY vs. HSQC
To best leverage these techniques, it's essential to understand their distinct characteristics. The following table provides a direct comparison to guide your experimental design.
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) |
| Correlation Type | ¹H-¹H (Homonuclear) | ¹H-¹³C (or other heteronuclei like ¹⁵N) (Heteronuclear)[12] |
| Information Provided | Shows which protons are J-coupled (typically through 2-3 bonds).[8] | Shows which protons are directly attached to which carbons (one-bond correlation).[11][13] |
| Primary Use | Establishing proton-proton connectivity and identifying spin systems.[8] | Assigning protons to their directly attached carbons.[11] |
| Spectrum Axes | ¹H Chemical Shift vs. ¹H Chemical Shift[10] | ¹H Chemical Shift vs. ¹³C Chemical Shift[14] |
| Key Spectral Feature | Cross-peaks indicate coupled protons.[10] | Cross-peaks indicate a direct C-H bond.[13] |
| Sensitivity | Generally high as it is a proton-detected experiment. | High sensitivity due to proton detection, often better than directly observing ¹³C.[15] |
The Experimental Workflow: A Self-Validating Approach
The true power of these techniques emerges when they are used in concert. The data from one experiment validates the interpretation of the other, creating a robust and reliable structural assignment.
Logical Workflow for Structure Elucidation
The following diagram illustrates a logical workflow for utilizing 1D NMR, COSY, and HSQC to determine the structure of a novel compound. This systematic approach ensures that each piece of data builds upon the last, leading to a confident structural assignment.
Caption: A streamlined workflow for natural product structure elucidation using 2D NMR.[16]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for acquiring high-quality COSY and HSQC data. These are intended as a starting point and may require optimization based on your specific sample, solvent, and NMR spectrometer.[16]
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-spin coupled, typically through two or three bonds.[16]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[16] Ensure the sample is fully dissolved and free of particulate matter.[9]
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.[17][18]
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpprqf on Bruker systems).[19]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D spectrum.[20]
-
The number of data points in the direct dimension (TD2) is typically set to 1K or 2K.[21] In the indirect dimension (TD1), 256 to 512 increments are common for good resolution.[17]
-
Set the number of scans (NS) based on the sample concentration. For concentrated samples, 1 to 4 scans may be sufficient.[9]
-
-
Data Acquisition: Start the acquisition. A typical COSY experiment can take from a few minutes to an hour.[7]
-
Data Processing:
-
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify all carbons that have directly attached protons.
-
Methodology:
-
Sample Preparation: Use the same sample prepared for the COSY experiment.
-
1D ¹H and ¹³C Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.[18][19]
-
HSQC Experiment Setup:
-
Load a standard HSQC pulse sequence (e.g., hsqcetgpsi on Bruker systems).[19]
-
Set the spectral width in the F2 dimension to the proton spectral width and in the F1 dimension to the carbon spectral width.[20]
-
Set the number of data points in F2 (TD2) to 1K or 2K and in F1 (TD1) to 128 or 256.
-
Set the number of scans (NS) based on sample concentration. HSQC is a sensitive experiment, so fewer scans are often needed compared to a 1D ¹³C experiment.[9]
-
-
Data Acquisition: Start the acquisition. Experiment time can range from 15 minutes to a few hours.
-
Data Processing:
-
Interpreting the Data: A Symbiotic Relationship
The true elegance of this combined approach lies in the interpretation phase.
-
Start with COSY: Identify coupled proton networks. For example, you might see a correlation between a triplet and a quartet, indicating an ethyl group.
-
Move to HSQC: For each proton in the identified spin system, find its corresponding cross-peak in the HSQC spectrum. This will tell you the chemical shift of the carbon it is attached to.
-
Build the Fragments: Using the COSY data to establish the H-H connectivity and the HSQC data to link these protons to their carbons, you can confidently assemble molecular fragments. For instance, the ethyl group identified in the COSY will be confirmed by two HSQC cross-peaks: one for the CH₃ group and one for the CH₂ group.
-
Validate and Connect: The information from both experiments must be consistent. If the COSY data suggests two protons are adjacent, their corresponding carbons in the HSQC should also be in chemically reasonable positions. This cross-validation is the hallmark of a trustworthy structural elucidation.
The following diagram illustrates the fundamental principles of magnetization transfer in COSY and HSQC experiments.
Caption: Magnetization transfer pathways in COSY and HSQC experiments.
Conclusion: Achieving Unshakeable Confidence in Your Product's Structure
In the rigorous environment of scientific research and drug development, ambiguity is not an option. The combined application of COSY and HSQC 2D NMR techniques provides a powerful, self-validating system for the structural elucidation of your products.[1][3] By understanding the fundamental principles behind each experiment and following a logical, integrated workflow, researchers can move from spectral data to a definitive molecular structure with a high degree of confidence. This robust analytical approach is not just about generating data; it's about building an unshakeable foundation of knowledge for your product, ensuring its integrity from the bench to the market.
References
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Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024, October 3). Longdom Publishing. [Link]
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The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. (2025, May 15). Radinka Journal of Health Science. [Link]
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(PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. (2024, October 12). ResearchGate. [Link]
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The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024, October 11). Preprints.org. [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Advances in Polymer Science. [Link]
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2D- NMR what is the different between COSY and HSQC?? - ResearchGate. (2019, October 15). ResearchGate. [Link]
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2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Slideshare. [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. (n.d.). Oxford Instruments. [Link]
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Exploring 2D HSQC NMR - Bruker. (n.d.). Bruker. [Link]
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2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Chemistry LibreTexts. [Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime. (n.d.). Masaryk University. [Link]
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NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. [Link]
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2D NMR Spectroscopy: Cosy: Jessica Thomaston | PDF - Scribd. (n.d.). Scribd. [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Creative Biostructure. [Link]
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2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical. (2019, August 20). News-Medical.net. [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2025, October 24). Chemistry LibreTexts. [Link]
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nmr training. (n.d.). University of British Columbia. [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). University of Missouri-St. Louis. [Link]
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HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL. (n.d.). JEOL. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). YouTube. [Link]
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Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (2004, September 15). National Center for Biotechnology Information. [Link]
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How to Interpret an HSQC-COSY Experiment - ACD/Labs. (2009, December 14). ACD/Labs. [Link]
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Basic 2D NMR experiments. (n.d.). University of Maryland, Baltimore County. [Link]
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Benchmarking Synthesis Efficiency: Pseudoproline Dipeptides vs. Standard Amino Acid Monomers in Fmoc-SPPS
As a Senior Application Scientist, I frequently encounter a critical bottleneck in solid-phase peptide synthesis (SPPS): the sequence-dependent aggregation of the growing peptide chain. When synthesizing hydrophobic or amyloidogenic sequences, interchain hydrogen bonding drives the formation of β -sheet structures on the resin. This desolvates the peptide, sterically shields the N-terminal amine, and causes coupling efficiency to plummet—often resulting in complex deletion sequences that are chromatographically inseparable from the target product.
To overcome this, we must objectively benchmark the synthesis efficiency of traditional standard Fmoc-amino acid monomers against an advanced alternative: Pseudoproline Dipeptides .
Mechanistic Causality: Why Standard Monomers Fail and Pseudoprolines Succeed
Standard Fmoc-amino acids (such as Serine, Threonine, and Cysteine) possess side chains that readily participate in hydrogen bonding networks. In contrast, pseudoproline building blocks are artificially created dipeptides where the Ser, Thr, or Cys residue is reversibly protected as an oxazolidine or thiazolidine ring ()[1].
This structural modification is transformative for two mechanistic reasons:
-
Steric Kink Formation: The five-membered ring mimics the conformational properties of proline, forcing the preceding amide bond into a cis conformation. This introduces a sharp "kink" in the peptide backbone, physically disrupting the interchain hydrogen bonds responsible for β -sheet aggregation ()[2].
-
Bypassing Hindered Acylation: Because coupling a standard amino acid onto the sterically hindered secondary amine of a pseudoproline ring is kinetically unfavorable, these reagents are commercially supplied as pre-formed dipeptides (e.g., Fmoc-Xaa-Yaa( ΨMe,MePro )-OH) ()[3]. This elegantly bypasses the difficult coupling step, leaving a highly reactive primary amine at the N-terminus for the subsequent elongation cycle.
Caption: Mechanistic divergence between standard SPPS aggregation and pseudoproline-mediated solvation.
Benchmarking Performance: The Human Amylin (IAPP) Case Study
To objectively compare these building blocks, we examine the synthesis of Human Islet Amyloid Polypeptide (IAPP, or Amylin), a 37-residue peptide notorious for its extreme aggregation tendency.
When researchers attempted to synthesize the full-length hAmylin 1−37 using standard Fmoc-amino acids, the synthesis collapsed; only trace amounts of the desired peptide were detected due to severe on-resin aggregation ()[4]. However, by substituting standard monomers with pseudoproline dipeptides at strategic locations (e.g., incorporating Fmoc-Ala-Thr( ΨMe,MePro )-OH), the synthesis proceeded smoothly to completion ()[5]. Furthermore, comparative studies benchmarking pseudoprolines against alternative backbone-protecting strategies (such as Hmb-protection) demonstrate that pseudoprolines yield superior crude purities and faster coupling kinetics ()[6].
Table 1: Comparative Performance Metrics for the Synthesis of Human Amylin (IAPP) 1-37
| Performance Metric | Standard Fmoc-Amino Acid Monomers | Pseudoproline Dipeptide Strategy |
| Coupling Efficiency | Incomplete after residue 20 | >99% per step |
| Crude Yield | Traces only | High |
| Crude Purity | Negligible | >90% (after one HPLC step) |
| Solvation Status | Severe on-resin aggregation | Fully solvated |
| Downstream Processing | Failed | Direct air oxidation of Cys2-Cys7 |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following methodology incorporates real-time validation checkpoints. This protocol details the incorporation of a pseudoproline dipeptide into a difficult sequence.
-
Resin Swelling & Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal polymer matrix expansion.
-
Fmoc Deprotection (Validation Checkpoint 1): Treat the resin with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection effluent at 301 nm. A consistent peak area confirms quantitative Fmoc removal.
-
Standard Sequence Elongation: Couple standard Fmoc-amino acids (4.0 eq) using DIC (4.0 eq) and Oxyma Pure (4.0 eq) in DMF for 60 minutes.
-
Coupling Validation (Validation Checkpoint 2): Perform a Kaiser (ninhydrin) test. A yellow resin bed indicates complete acylation (absence of free primary amines). A blue resin indicates incomplete coupling, triggering a mandatory re-coupling step.
-
Pseudoproline Dipeptide Incorporation: Upon reaching the target difficult sequence (e.g., Ile-Thr), substitute the standard monomers with the pre-formed pseudoproline dipeptide, Fmoc-Ile-Thr( ΨMe,MePro )-OH (3.0 eq). Couple using DIC/Oxyma for 120 minutes to account for the increased steric bulk of the dipeptide.
-
Global Cleavage & Ring Hydrolysis: Treat the resin with a cleavage cocktail of TFA/TIS/H 2 O (95:2.5:2.5 v/v/v) for 2 hours. Causality Note: This acidic environment simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the oxazolidine ring to seamlessly regenerate the native Threonine residue ()[1].
-
Final Benchmarking (Validation Checkpoint 3): Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to benchmark the crude purity against the standard monomer synthesis.
Caption: Step-by-step SPPS workflow highlighting the divergent coupling strategy and validation checks.
Strategic Guidelines for Deployment
To maximize synthesis efficiency, adhere to the following best practices:
-
Optimal Placement: Insert pseudoproline dipeptides 5-6 residues apart, ideally positioning them immediately prior to highly hydrophobic regions to preemptively halt aggregation ()[3].
-
Sequence Matching: Ensure the N-terminal residue of the dipeptide (Xaa) matches your target sequence exactly, as these are incorporated as a single two-amino-acid block.
References
-
Title: Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Incorporation of Pseudoproline Derivatives Allows the Facile Synthesis of Human IAPP, a Highly Amyloidogenic and Aggregation-Prone Polypeptide Source: Organic Letters URL: [Link]
-
Title: The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study Source: Journal of Peptide Science URL: [Link]
-
Title: Pseudoproline Dipeptides (Guidelines) Source: AAPPTEC URL: [Link]
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A Researcher's Guide to the Analysis of Atropisomerism in Ortho-Substituted Arylpyridines
Welcome to an in-depth exploration of atropisomerism in ortho-substituted arylpyridines. This guide is designed for researchers, scientists, and drug development professionals, offering a technical comparison of analytical methodologies, supported by experimental insights. We will delve into the nuances of identifying, separating, and characterizing these unique stereoisomers, providing the foundational knowledge to navigate the challenges they present in medicinal chemistry and materials science.
The Significance of Rotational Restriction
Atropisomerism is a distinct form of axial chirality that arises from hindered rotation around a single bond, most commonly a C-C bond connecting two aromatic rings.[1][2][3] In the case of ortho-substituted arylpyridines, bulky groups ortho to the bond axis sterically interfere with each other, restricting free rotation and giving rise to stable, non-superimposable stereoisomers known as atropisomers.[1] This phenomenon is not merely a chemical curiosity; it has profound implications in drug discovery. The distinct three-dimensional arrangement of each atropisomer can lead to vastly different biological activities, potencies, and pharmacokinetic profiles.[2][3][4] Consequently, the ability to control, separate, and analyze these isomers is paramount.
The stability of atropisomers is defined by the rotational energy barrier (ΔG‡ or ΔErot). This barrier dictates whether the isomers are readily interconvertible or configurationally stable under a given set of conditions. Atropisomers are often categorized into three classes based on this barrier:[3][4]
-
Class 1 (ΔErot < 20 kcal/mol): Rapidly interconverting conformers, typically considered achiral.
-
Class 2 (ΔErot = 20 to 30 kcal/mol): Isomers that racemize on an intermediate timescale, posing significant challenges for development due to their configurational instability.[2][4]
-
Class 3 (ΔErot > 30 kcal/mol): Stable, isolable enantiomers that should be developed as single stereoisomers.[3][4]
Understanding and quantifying this rotational barrier is a central objective of atropisomer analysis.
Comparative Analysis of Key Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive analysis of atropisomeric arylpyridines. The primary techniques employed are chiral chromatography for separation and Nuclear Magnetic Resonance (NMR) spectroscopy for determining rotational barriers.
Chiral Chromatography: The Workhorse of Separation
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for the analytical and preparative separation of atropisomers.[5][6] The choice between these techniques often depends on the desired scale, speed, and environmental impact.
| Technique | Typical Stationary Phases | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD, Chiralpak® AD)[7][8], Pirkle-type, cyclodextrin-based[9][10][11] | High resolution, well-established, versatile for various modes (normal-phase, reversed-phase, polar organic).[11][12] | Higher solvent consumption, longer run times compared to SFC, potential for on-column racemization if the barrier is low.[11] |
| Chiral SFC | Predominantly polysaccharide-based chiral stationary phases (CSPs).[5][6] | Fast separations, reduced solvent usage (greener), lower viscosity of the mobile phase allows for higher flow rates.[6][13] | Requires specialized instrumentation, solubility of some compounds in CO2/co-solvent mixtures can be a limitation. |
Causality Behind Experimental Choices: The selection of the chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs are often the first choice for screening arylpyridine atropisomers due to their broad applicability and multiple chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance). For compounds with low rotational barriers, low-temperature chromatographic conditions are crucial to prevent on-column interconversion, which can manifest as peak broadening or plateau formation between the two enantiomer peaks.[10][11]
NMR Spectroscopy: A Window into Rotational Dynamics
While chromatography separates atropisomers, NMR spectroscopy, particularly variable-temperature (VT) or dynamic NMR (DNMR), provides a direct measure of their interconversion kinetics.[14][15] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the coalescence temperature (Tc) – the point at which the separate signals for each atropisomer merge into a single broad peak. From this data, the free energy of activation (ΔG‡) for rotation can be calculated.
Alternative NMR Approaches: For atropisomers with very high rotational barriers, where coalescence cannot be reached within a practical temperature range, kinetic analysis of the racemization of an enantioenriched sample can be performed.[16] In some cases, the use of a chiral solvating agent can resolve the signals of atropisomers in the NMR spectrum, allowing for the study of racemization kinetics even at room temperature.[17]
Caption: Hindered rotation around the aryl-pyridine bond leads to distinct, stable atropisomers.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, providing a clear workflow from initial screening to detailed characterization.
Protocol 1: Chiral SFC Screening for Atropisomer Separation
-
Sample Preparation: Dissolve the arylpyridine product in a suitable solvent (e.g., Methanol, Ethanol, or a mixture compatible with SFC) to a concentration of approximately 1 mg/mL.
-
Initial Screening:
-
Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase: Start with a gradient of CO2 and a modifier (e.g., Methanol). A typical gradient might be 5% to 40% modifier over 5-10 minutes.
-
Temperature and Pressure: Maintain a column temperature of 40°C and a back pressure of 150 bar.
-
-
Method Optimization:
-
Once separation is observed on a particular column, optimize the method by switching to an isocratic mobile phase composition.
-
Fine-tune the percentage of the modifier to achieve optimal resolution (Rs > 1.5).
-
If necessary, screen different modifiers (e.g., Ethanol, Isopropanol) and additives (e.g., trifluoroacetic acid or diethylamine for acidic or basic compounds, respectively).
-
-
Data Analysis: Integrate the peak areas to determine the enantiomeric or diastereomeric ratio of the product.
Protocol 2: Determination of Rotational Barrier by Dynamic NMR (DNMR)
-
Sample Preparation: Prepare a solution of the atropisomeric mixture in a suitable deuterated solvent (e.g., toluene-d8, DMSO-d6) in an NMR tube. The chosen solvent should have a wide temperature range and not interact strongly with the analyte.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify well-resolved signals corresponding to the two atropisomers. Protons ortho to the chiral axis are often good reporters.
-
Variable-Temperature Experiment:
-
Gradually increase the temperature of the NMR probe in increments (e.g., 10 K).
-
Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
Observe the broadening of the selected signals and their eventual coalescence into a single peak. Record the coalescence temperature (Tc).
-
-
Calculation of Rotational Barrier (ΔG‡):
-
Use the simplified Eyring equation for a two-site exchange at coalescence: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k is the rate constant at coalescence, which can be calculated from the separation of the signals (Δν in Hz) at a low temperature where exchange is slow.
-
More accurate values can be obtained by full line-shape analysis using specialized software.[15]
-
Caption: A logical workflow for the comprehensive analysis of ortho-substituted arylpyridine atropisomers.
The Role of Computational Chemistry
In modern drug discovery, experimental analysis is often complemented by computational methods.[18] Density Functional Theory (DFT) calculations can be used to predict the rotational energy barriers of atropisomers with a high degree of accuracy.[19][20] These in silico models allow for the early identification of potentially atropisomeric scaffolds, guiding synthetic efforts towards molecules with desirable stability profiles.[20][21] This predictive power is invaluable for prioritizing compounds and avoiding the resource-intensive development of molecules with problematic (Class 2) atropisomerism.[19]
Conclusion
The analysis of atropisomerism in ortho-substituted arylpyridines is a critical aspect of modern chemical research and drug development. A thorough understanding of the principles of rotational restriction and the application of a synergistic suite of analytical techniques—primarily chiral chromatography and dynamic NMR—are essential for success. By employing the comparative insights and robust protocols outlined in this guide, researchers can confidently navigate the complexities of atropisomerism, unlocking the potential of these unique chiral molecules while mitigating the risks associated with their configurational instability.
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Flippin, L. A., & LaPlante, S. R. (2023). Prediction of Atropisomerism for Drug-like Molecules. Journal of Chemical Information and Modeling, 63(3), 896–906. [Link]
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Flippin, L. A., & LaPlante, S. R. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. PubMed, 36(9), 2821-2834. [Link]
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Glass, R. S., et al. (2025). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. [Link]
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Allouch, A., et al. (2012). HPLC SEPARATON OF HYDROPHOBIC ATROPISOMERS. Trade Science Inc.[Link]
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Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1504, 55-63. [Link]
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Flippin, L. A., & LaPlante, S. R. (2023). Prediction of Atropisomerism for Drug-like Molecules. PubMed. [Link]
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Cirilli, R., et al. (2005). Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. Journal of Separation Science, 28(6), 567-576. [Link]
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Pomarański, P., & Czarnocki, Z. (2018). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Synthesis, 51(03), 549-568. [Link]
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Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. ResearchGate. [Link]
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Pomarański, P., & Czarnocki, Z. (2018). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Semantic Scholar. [Link]
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LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32442–32446. [Link]
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Yamamoto, T., et al. (2007). Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole. Arkivoc, 2008(3), 112-120. [Link]
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Welch, C. J., et al. (2019). Separation of Bruton's Tyrosine Kinase Inhibitor Atropisomers by Supercritical Fluid Chromatography. Journal of Chromatography A, 1587, 217-224. [Link]
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Clayden, J., & Moran, W. J. (2020). Interrogating the configurational stability of atropisomers. Nature Protocols, 15(8), 2449-2465. [Link]
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Rossi, E., et al. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules, 28(23), 7858. [Link]
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Breen, C., & Tierney, D. L. (2021). Computational Modeling, Energy State Calculations, and Determination of the Barriers to Rotation of Atropisomeric β-Carboline. DigitalCommons@Providence. [Link]
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He, B., et al. (2020). Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1626, 461320. [Link]
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Wencel-Delord, J., & Colobert, F. (2016). Control of atropoisomerism: an access to valuable compounds. Beilstein Journal of Organic Chemistry, 12, 1495-1509. [Link]
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Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck Research Laboratories. [Link]
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Bonne, D., & Rodriguez, J. (2023). Atropisomers by Oxidative Aromatization. Encyclopedia.pub. [Link]
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- 20. Prediction of Atropisomerism for Drug-like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atropisomers | Rowan [rowansci.com]
Optimizing Suzuki-Miyaura Cross-Coupling: A Comparative Guide to Arylboronic Acid Reactivity
Introduction and Mechanistic Causality
The Suzuki-Miyaura cross-coupling (SMC) is a foundational transformation in modern organic synthesis, enabling the robust construction of carbon-carbon bonds[1]. While the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is universally taught, the practical reality is that the reaction's efficiency is disproportionately dictated by the electronic and steric nature of the arylboronic acid[2].
As a structural parameter, the arylboronic acid directly governs the transmetalation step. For transmetalation to occur, the boronic acid must be activated by a base to form a negatively charged, nucleophilic boronate complex ( ArB(OH)3− )[1].
-
Electron-Donating Groups (EDGs) increase the electron density on the boron atom, enhancing the nucleophilicity of the aryl group and accelerating transmetalation[2].
-
Electron-Withdrawing Groups (EWGs) deplete electron density, severely retarding transmetalation and leaving the catalyst susceptible to off-cycle degradation or promoting protodeboronation of the boronic acid[3].
-
Steric Hindrance (e.g., ortho-substitution) physically blocks the coordination of the boronate to the Pd(II) center, necessitating the use of highly specialized, bulky ligands to force the reaction forward[4].
Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.
Comparative Analysis of Arylboronic Acids
To objectively compare performance, we must look at how different classes of arylboronic acids respond to optimized catalytic systems. The data below synthesizes yields and conditions across standard and challenging substrates.
Electron-Rich vs. Electron-Deficient Arylboronic Acids
Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) are highly reactive and typically achieve >90% yields using standard, inexpensive catalysts like Pd(PPh3)4 and mild bases ( Na2CO3 )[2]. Conversely, electron-deficient boronic acids (e.g., containing −CF3 or −F groups) suffer from slow transmetalation. To prevent the accumulation of the Pd(II) intermediate and subsequent oxidative homocoupling, highly active catalyst systems such as Pd2(dba)3 with electron-rich phosphines like P(t−Bu)3 are required to accelerate the cycle[4].
Sterically Hindered Arylboronic Acids
Coupling di-ortho-substituted boronic acids (e.g., 2,6-dimethylphenylboronic acid) is notoriously difficult. The steric clash during the transmetalation transition state requires ligands that are bulky enough to promote reductive elimination but flexible enough to allow substrate binding. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are the gold standard here, creating a reactive "pocket" that accommodates bulky substrates while stabilizing the monomeric Pd(0) species[3].
Heteroarylboronic Acids
Heteroarylboronic acids, particularly π -deficient systems like 3-pyridylboronic acid, present a dual challenge: the nitrogen lone pair can poison the palladium catalyst, and the electron-withdrawing nature of the ring makes the boronic acid highly susceptible to rapid protodeboronation under basic conditions[2]. Recent breakthroughs have bypassed this by utilizing acidic conditions with arylthianthrenium salts, completely avoiding the destructive basic transmetalation pathway[5].
Quantitative Data Comparison
Table 1: Comparative Yields and Optimized Conditions for Arylboronic Acid Classes
| Boronic Acid Class | Example Substrate | Aryl Halide Partner | Catalyst / Ligand | Base / Solvent | Temp / Time | Yield |
| Electron-Rich | 4-Methoxyphenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh3)4 | Na2CO3 / DME: H2O | 80 °C / 12 h | 92%[2] |
| Electron-Deficient | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloroacetophenone | Pd2(dba)3 / P(t−Bu)3 | KF / THF | RT / 24 h | 94%[4] |
| Sterically Hindered | 2-Tolylboronic acid | 4-Bromoaniline | Pd2(dba)3 / P(t−Bu)3 | KF / THF | RT / 24 h | 92%[4] |
| Heteroaryl (Basic) | Pyridine-3-boronic acid | 4-Bromoanisole | Pd(OAc)2 / SPhos | K3PO4 / Toluene: H2O | 100 °C / 18 h | 75%[2] |
Self-Validating Experimental Protocol
To ensure reproducibility when scaling challenging couplings (sterically hindered or electron-deficient), the following protocol utilizes a Pd(OAc)2 /SPhos system. This protocol is designed as a self-validating system, incorporating physical checkpoints to confirm reaction health.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv - Excess compensates for minor protodeboronation)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol% - Maintains a 1:2 Pd:Ligand ratio to prevent Pd black formation)
-
K3PO4 (2.0 equiv - Mild, insoluble base prevents premature boronic acid degradation)
-
Toluene/ H2O (10:1 v/v, thoroughly degassed)
Step-by-Step Methodology:
-
Reagent Assembly & Degassing: Add the aryl halide, arylboronic acid, and K3PO4 to a Schlenk tube. Subject the solid mixture to three vacuum/argon cycles. Causality: Oxygen promotes the oxidative homocoupling of boronic acids; strict exclusion is mandatory[1].
-
Catalyst Introduction: In a glovebox or under positive argon flow, add Pd(OAc)2 and SPhos.
-
Solvent Addition: Add the degassed Toluene/ H2O mixture. Causality: The biphasic system is critical; water dissolves the inorganic base to generate the hydroxide ions needed to form the reactive boronate complex, while toluene keeps the organic substrates in solution.
-
Heating & Validation: Seal the tube and heat to 100 °C.
-
Self-Validation Checkpoint: Within 15 minutes, the solution should transition to a clear, dark yellow/orange homogeneous mixture. If a black precipitate (Palladium black) forms rapidly, the catalyst has died (likely due to oxygen ingress or insufficient ligand coordination).
-
-
Quenching & Workup: After complete consumption of the aryl halide (monitored by TLC), cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over MgSO4 , and purify via flash column chromatography.
Step-by-step workflow for challenging Suzuki couplings with built-in visual validation.
References
-
A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids , Benchchem. 2
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions , Journal of the American Chemical Society. 4
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands , PMC / NIH. 3
-
Selection of boron reagents for Suzuki–Miyaura coupling , Chemical Society Reviews. 1
-
Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions , Nature. 5
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
Safety Operating Guide
3-Bromo-4-chloro-5-methoxypyridine proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 3-Bromo-4-chloro-5-methoxypyridine
As drug development professionals and synthetic chemists, handling multi-halogenated heterocyclic compounds like 3-Bromo-4-chloro-5-methoxypyridine (CAS: 71001-60-0)[1] is a routine yet critical task. However, the exact structural features that make this compound valuable in cross-coupling reactions—namely, its orthogonal carbon-halogen bonds (C-Br and C-Cl)—also dictate a rigorous, highly specific disposal protocol.
This guide provides a self-validating framework for the safe segregation, neutralization, and disposal of 3-Bromo-4-chloro-5-methoxypyridine. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure absolute compliance with environmental regulations while protecting personnel.
Mechanistic Hazard Profiling & Causality
Why does 3-Bromo-4-chloro-5-methoxypyridine require specialized disposal?
-
Halogenated Persistence : The C-Br and C-Cl bonds are highly resistant to natural environmental degradation. Under the EPA's Resource Conservation and Recovery Act (RCRA), Halogenated Organic Compounds (HOCs) are strictly regulated and subject to Land Disposal Restrictions (LDRs)[2][3]. They cannot be landfilled under any circumstances.
-
Toxic Combustion Byproducts : If incinerated improperly, the thermal degradation of this compound releases highly corrosive hydrogen bromide (HBr), hydrogen chloride (HCl), and toxic nitrogen oxides (NOx)[4]. Disposal must be routed exclusively to commercial high-temperature incinerators equipped with alkaline flue-gas scrubbers[5].
-
Pyridine Ring Toxicity : Pyridine derivatives are basic, ecotoxic to aquatic life, and often possess a penetrating, noxious odor[6]. They must be strictly kept out of the municipal sewer system[7].
Quantitative Data & Waste Classification Summary
To facilitate rapid decision-making in the lab, the following table summarizes the physicochemical properties and regulatory classifications required for your waste manifests.
| Property / Parameter | Value / Classification | Causality / Operational Impact |
| Chemical Name | 3-Bromo-4-chloro-5-methoxypyridine | Target compound nomenclature. |
| CAS Number | 71001-60-0[1] | Required for all hazardous waste labeling and EHS manifests. |
| Molecular Weight | 222.47 g/mol [1] | High mass percentage of halogens (>50% by weight). |
| EPA Waste Stream | Halogenated Organic Waste[8] | Must be segregated from non-halogenated solvents to prevent toxic gas generation and reduce disposal costs. |
| Incompatibilities | Strong oxidizing agents, strong acids[6][8] | Exothermic reactions; severe risk of toxic gas release. |
Standard Operating Procedure (SOP): Laboratory Disposal Protocol
Trustworthiness in safety requires a self-validating system. Do not deviate from the following steps.
Step 1: Primary Waste Segregation
-
Action : Collect all reaction mixtures, extraction solvents (e.g., DCM, chloroform), and washings containing 3-Bromo-4-chloro-5-methoxypyridine into a designated, chemically compatible container (typically HDPE or PTFE-lined glass)[8].
-
Causality : Halogenated organic waste must never be mixed with non-halogenated waste[7]. Mixing them complicates the incineration process and drastically increases the cost of disposal per liter.
Step 2: Odor and Volatility Quenching (Optional but Recommended)
-
Action : If the free-base pyridine odor is noticeable or if the waste is highly concentrated, treat the organic waste stream with a dilute acid wash (5-10% HCl) prior to final disposal[9].
-
Causality : The acid protonates the basic nitrogen of the pyridine ring, converting the volatile free-base into a non-volatile pyridinium salt. This immediately suppresses noxious odors and reduces inhalation risks during waste transport[9].
Step 3: Labeling and Secondary Containment
-
Action : Affix an orange "Hazardous Waste" label immediately upon adding the first drop of waste[7]. Check the boxes for "Toxic" and "Halogenated." Place the primary container inside a secondary containment tray.
-
Causality : Secondary containment prevents catastrophic spills if the primary container fails. Immediate labeling is a strict EPA requirement to prevent unknown chemical reactions by subsequent lab users.
Step 4: EHS Handoff for High-Temperature Incineration
-
Action : Submit a waste pickup request to your Environmental Health and Safety (EHS) department.
-
Causality : EHS will route the halogenated waste to a permitted commercial facility. The waste is injected into a rotary kiln incinerator operating above 1000°C, ensuring complete destruction of the C-Br and C-Cl bonds, while alkaline scrubbers neutralize the resulting HBr and HCl gases[5].
Waste Routing Visualization
The following workflow illustrates the logical decision tree for routing 3-Bromo-4-chloro-5-methoxypyridine waste.
Decision tree for the segregation, containment, and ultimate disposal of halogenated pyridine waste.
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and respiratory exposure.
-
Evacuate and Ventilate : Ensure the chemical fume hood is operating at maximum flow. If the spill is outside the hood, evacuate the immediate area and allow the HVAC system to clear any volatile vapors.
-
Containment : Wear appropriate PPE (butyl rubber or neoprene gloves, safety goggles, and a lab coat)[9]. Surround the spill with an inert, non-combustible absorbent material (e.g., bentonite clay, sand, or a commercial universal spill pad)[10]. Do not use combustible materials like paper towels for large spills.
-
Neutralization : If applicable, carefully apply a 1:1:1 mixture of sodium carbonate, clay, and sand to neutralize any acidic byproducts and absorb the liquid[10].
-
Collection : Use a non-sparking plastic shovel to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container.
-
Surface Decontamination : Wipe down the affected benchtops or fume hood surfaces with a mild acidic solution (e.g., dilute HCl) to neutralize residual pyridine odor, followed by a thorough water and detergent rinse[9].
-
Disposal : Label the container as "Solid Halogenated Hazardous Waste - Spill Cleanup" and request immediate EHS pickup.
References
-
[4] Title: 3-Bromo-4-methoxypyridine | CAS#:82257-09-8 | Chemsrc. Source: chemsrc.com. URL:[Link]
-
[2] Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Source: ecfr.gov. URL:[Link]
-
[5] Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Source: p2infohouse.org. URL:[Link]
-
[10] Title: Hazardous Laboratory Chemicals Disposal Guide - Reed College. Source: reed.edu. URL:[Link]
-
[7] Title: EPA Hazardous Waste Characteristics - Columbia | Research. Source: columbia.edu. URL:[Link]
-
[6] Title: SAFETY DATA SHEET - Lab Alley. Source: laballey.com. URL:[Link]
-
[8] Title: Hazardous Materials Disposal Guide | Nipissing University. Source: nipissingu.ca. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. 3-Bromo-4-methoxypyridine | CAS#:82257-09-8 | Chemsrc [chemsrc.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. media.laballey.com [media.laballey.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. benchchem.com [benchchem.com]
- 10. reed.edu [reed.edu]
Personal protective equipment for handling 3-Bromo-4-chloro-5-methoxypyridine
A Proactive Safety and Handling Guide for 3-Bromo-4-chloro-5-methoxypyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Bromo-4-chloro-5-methoxypyridine demands a rigorous and proactive approach to safety. In the absence of comprehensive toxicological data for every new compound, we must operate under the "precautionary principle." This guide is structured to provide you with essential, immediate safety protocols and operational plans for handling this halogenated pyridine derivative. The procedures outlined here are synthesized from best practices for analogous compounds and are designed to empower you to work safely and effectively.
Hazard Assessment and a Precautionary Stance
Substituted pyridines, particularly those with halogen substituents, can present a range of hazards, including but not limited to, skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2] Given the structure of 3-Bromo-4-chloro-5-methoxypyridine, it is prudent to treat it as a compound that is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][3] Therefore, all handling procedures should be designed to minimize direct contact and prevent the generation of dust or aerosols.[4]
Immediate Safety Measures: Personal Protective Equipment (PPE)
Your first and most critical line of defense is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling 3-Bromo-4-chloro-5-methoxypyridine.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4] A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide suitable short-term protection.[5][6] Always inspect gloves for tears or punctures before use. For extended operations or in case of direct contact, consider double-gloving. Change gloves immediately if they become contaminated.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[6][7] Clothing worn underneath should be made of natural fibers like cotton.[6][7] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory. Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory.[5] |
| Respiratory Protection | Respirator | All handling of solid 3-Bromo-4-chloro-5-methoxypyridine should be conducted in a certified chemical fume hood to avoid the inhalation of dust.[4][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling 3-Bromo-4-chloro-5-methoxypyridine in the laboratory.
Caption: Workflow for handling 3-Bromo-4-chloro-5-methoxypyridine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of solid 3-Bromo-4-chloro-5-methoxypyridine, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust.[4][8]
-
Avoid direct contact with the skin and eyes.[4]
-
Keep the container tightly closed when not in use and store it in a cool, well-ventilated area.[8][9]
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[5]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Emergency and Disposal Plan
Spill Response:
In the event of a spill, prompt and appropriate action is crucial.
Caption: Decision-making workflow for a chemical spill.
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the solid with a damp paper towel to avoid raising dust.[10]
-
Carefully sweep the material into a dustpan or use a HEPA-filtered vacuum.[10]
-
Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
-
-
For Small Spills (Liquid solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[10][11][12]
-
Once the liquid is absorbed, scoop the material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.[13]
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and institutional safety officer.
-
Prevent entry to the area.
-
Allow only trained emergency responders to handle the cleanup.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Disposal:
All waste containing 3-Bromo-4-chloro-5-methoxypyridine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain or in the regular trash.
By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Remember that proactive risk assessment and meticulous adherence to safety protocols are the cornerstones of responsible scientific practice.
References
-
Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety, University of Colorado Boulder. [Link]
-
Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Arizona. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
SAFETY DATA SHEET - Agribrom. Chem Service. [Link]
-
Pyridine Safety Data Sheet. Washington State University. [Link]
-
Spill Clean up Procedure. Safety & Risk Services, University of British Columbia. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]
-
Chemical Spill. Division of Research Safety, University of Illinois. [Link]
-
Chemical spill cleanup procedures. J&K Scientific LLC. [Link]
-
3-Bromo-4-chloropyridine. PubChem. [Link]
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- 2. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-chloro-4-methoxypyridine | 1214362-58-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
